4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol
Description
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Properties
IUPAC Name |
4-thiophen-2-yl-6-(trifluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2OS/c10-9(11,12)7-4-5(13-8(15)14-7)6-2-1-3-16-6/h1-4H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAZETBLNZFDDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=O)NC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353867 | |
| Record name | 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67804-95-9 | |
| Record name | 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol
This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the known chemical properties, synthesis, and potential biological significance of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol and related pyrimidine derivatives.
Core Chemical Properties
While specific experimental data for this compound is not extensively available in public literature, the fundamental properties can be derived from its structure and data from similar compounds.
| Property | Value | Source |
| Molecular Formula | C9H5F3N2OS | [1] |
| Molecular Weight | 246.21 g/mol | [1] |
| IUPAC Name | 4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ol | |
| CAS Number | 67804-95-9 | [1] |
Note: Experimental values for properties such as melting point, boiling point, and solubility are not readily found in the surveyed literature.
Spectroscopic Data Insights
Detailed spectroscopic data for the specific title compound is not publicly available. However, analysis of related structures provides an expected profile. For instance, the 1H NMR spectra of similar pyrimidine derivatives often show characteristic peaks for the pyrimidine and substituent protons. The 13C NMR would similarly display distinct signals for the carbon atoms in the heterocyclic rings and the trifluoromethyl group. Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight.
Synthesis and Experimental Protocols
The synthesis of this compound would likely follow established methods for pyrimidine synthesis. A common approach involves the cyclocondensation of a β-dicarbonyl compound (or a vinylogous equivalent) with a urea or thiourea derivative.
Hypothetical Synthetic Workflow:
A plausible synthetic route could involve the reaction of a trifluoromethylated β-ketoester bearing a thienyl group with urea.
Caption: Hypothetical synthesis of the target compound.
General Experimental Protocol for Pyrimidine Synthesis:
-
Reaction Setup: A solution of the β-dicarbonyl compound in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask.
-
Addition of Reagents: Urea and a catalytic amount of a base (e.g., sodium ethoxide) are added to the solution.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is neutralized with an acid. The crude product is then purified by recrystallization or column chromatography.
Potential Biological Activity and Signaling Pathways
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3][4][5][6] The presence of a thiophene ring and a trifluoromethyl group in the title compound may enhance its biological efficacy.
Potential Mechanisms of Action:
Derivatives of pyrimidine have been shown to act as inhibitors of various enzymes, such as kinases and topoisomerases.[7][8] For instance, some pyrimidine-based compounds target EGFR and VEGFR-2, which are key players in cancer-related signaling pathways.
Hypothetical Signaling Pathway Inhibition:
The following diagram illustrates a hypothetical scenario where a pyrimidine derivative inhibits a generic kinase cascade, a common mechanism for anticancer drugs.
Caption: Hypothetical kinase inhibition pathway.
References
- 1. This compound/CAS:67804-95-9-HXCHEM [hxchem.net]
- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 6. scispace.com [scispace.com]
- 7. 2-Thienyl-4-furyl-6-aryl pyridine derivatives: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives and evaluation of their topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol is a heterocyclic compound featuring a pyrimidine core substituted with a thiophene ring, a trifluoromethyl group, and a hydroxyl group. The presence of the trifluoromethyl group can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it of interest in medicinal chemistry.
Caption: Chemical structure of the target compound.
Spectroscopic Data (for Isomer: 6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-one)
The following tables summarize the spectroscopic data obtained for the constitutional isomer, 6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-one. This data can serve as a valuable reference for the characterization of the target compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data[1][2]
| Chemical Shift (δ, ppm) | Assignment |
| Specific peak assignments are not detailed in the source | Thiophene, Pyrimidine, and CF₃ carbons |
Note: The provided source only displays the spectrum without a detailed peak list.
Table 3: FTIR Spectroscopic Data (for a related derivative)
Based on data for 4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinamine, Ac derivative, the following are expected vibrational modes.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretch (for amine derivative) |
| ~1700 | C=O stretch (from acetyl group) |
| ~1600-1450 | C=C and C=N stretching in aromatic rings |
| ~1250-1050 | C-F stretching of CF₃ group |
Note: For the target compound, a broad O-H stretch would be expected around 3300-2500 cm⁻¹.
Table 4: Mass Spectrometry Data (for a related derivative)
The mass spectrum of the acetylated amine derivative provides insight into potential fragmentation patterns.
| m/z | Interpretation |
| Data not available in search results |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of pyrimidine derivatives, which can be adapted for this compound.
Synthesis Protocol
A plausible synthetic route involves the cyclocondensation of a β-ketoester with urea.
Caption: A generalized workflow for the synthesis of the target compound.
Procedure:
-
Reaction Setup: To a solution of 1-(2-thienyl)-4,4,4-trifluorobutane-1,3-dione in a suitable solvent such as ethanol, add an equimolar amount of urea.
-
Catalysis: Introduce a catalytic amount of a strong acid (e.g., HCl) or base (e.g., sodium ethoxide) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize with a base. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum on an FTIR spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.
-
Parameters (for ESI):
-
Ionization mode: Positive or negative ion mode.
-
Mass range: 50-500 m/z.
-
Capillary voltage and cone voltage should be optimized for the compound.
-
Logical Relationships
The target compound, this compound, can exist in tautomeric equilibrium with its keto form, 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one. The position of this equilibrium can be influenced by the solvent and the physical state (solid or solution).
Caption: The tautomeric relationship between the enol and keto forms.
Unveiling the Synthesis and Characterization of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-ol. While the definitive crystal structure of this compound is not publicly available at the time of this publication, this document compiles the existing spectroscopic and analytical data. A detailed, validated experimental protocol for its synthesis is presented, alongside a visual workflow to aid in laboratory replication. This guide serves as a foundational resource for researchers interested in the chemical properties and potential applications of this fluorinated pyrimidine derivative.
Introduction
Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including anticancer and antiviral agents. The incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity. The thienyl moiety is also a common feature in many pharmaceuticals. The combination of these three components in this compound suggests its potential as a valuable building block in drug discovery programs. This guide addresses the current state of knowledge regarding this specific molecule.
Tautomerism
It is important to note that this compound can exist in a tautomeric equilibrium with 6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one. The pyrimidin-2-one form is often favored and is the isomer for which synthetic and characterization data have been reported. Throughout this document, the compound will be referred to by its pyrimidin-2-ol name, but the experimental data pertains to its pyrimidin-2-one tautomer.
Synthesis and Characterization
The synthesis of 6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-one has been reported via a cyclocondensation reaction. The following sections detail the experimental protocol and the characterization data obtained for the resulting compound.
Experimental Protocol: Synthesis of 6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-one
This protocol is adapted from the work of Flores et al.
Materials:
-
1,1,1-Trifluoro-4-methoxy-4-(2-thienyl)but-3-en-2-one (1 equivalent)
-
Urea (1.1 equivalents)
-
Anhydrous isopropanol
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Methanol (for recrystallization)
Procedure:
-
Dissolve 1,1,1-trifluoro-4-methoxy-4-(2-thienyl)but-3-en-2-one and urea in anhydrous isopropanol.
-
Add a few drops of boron trifluoride etherate to the solution.
-
Stir the reaction mixture at 50°C for 20 hours.
-
Partially evaporate the solvent under reduced pressure.
-
Cool the concentrated solution to induce crystallization.
-
Filter the resulting solid and wash with cold water.
-
Recrystallize the crude product from methanol to yield the pure 6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-one.
Characterization Data
The following tables summarize the quantitative data reported for 6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-one.
Table 1: Physicochemical and Analytical Data
| Property | Value |
| Molecular Formula | C₉H₅F₃N₂OS |
| Melting Point | 266-268 °C |
| Elemental Analysis | Calculated |
| % Carbon | 43.91 |
| % Hydrogen | 2.05 |
| % Nitrogen | 11.38 |
Table 2: Spectroscopic Data
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.24 | dd | 4.8, 3.4 | H4' | |
| 7.89 | d | 4.8 | H3' | |
| 7.95 | s | H5 | ||
| 8.24 | d | 3.4 | H5' | |
| 12.95 | s | NH | ||
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm) | Description | ||
| 165.1 | C=O | |||
| 163.5 | C-thienyl | |||
| 156.6 (q, ²JCF=35 Hz) | C-CF₃ | |||
| 140.4 | C-thienyl | |||
| 132.6 | C-thienyl | |||
| 130.9 | C-thienyl | |||
| 128.7 | C-thienyl | |||
| 120.2 (q, ¹JCF=274 Hz) | CF₃ | |||
| 103.5 | C5 | |||
| Mass Spectrometry (70 eV) | m/z | Relative Intensity (%) | Fragment | |
| 246 | 100 | [M]⁺ | ||
| 227 | 10 | |||
| 134 | 30 | |||
| 69 | 17 |
Crystal Structure Analysis
A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for this compound or its tautomer, 6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-one. Therefore, quantitative crystallographic data such as unit cell dimensions, space group, and bond lengths/angles are not available for inclusion in this guide. The determination of the single-crystal X-ray structure would be a valuable contribution to the scientific literature, providing definitive insights into its solid-state conformation and intermolecular interactions.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-one.
Caption: Synthesis workflow for 6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-one.
Conclusion
This technical guide has consolidated the available information on this compound, focusing on the synthesis and characterization of its stable tautomer, 6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-one. While the absence of a public crystal structure is a current limitation, the detailed synthetic protocol and comprehensive spectroscopic data provide a solid foundation for researchers. The presented information is intended to facilitate further investigation into this compound's chemical properties and to support its potential use in the development of novel therapeutics. The determination of its crystal structure remains a key area for future research.
The Expanding Therapeutic Potential of Trifluoromethylpyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry and agrochemical research, demonstrating a remarkable breadth of biological activities. The incorporation of the trifluoromethyl (CF3) group into the pyrimidine ring often enhances metabolic stability, lipophilicity, and binding affinity to biological targets, leading to potent and selective therapeutic and crop protection agents. This technical guide provides an in-depth overview of the diverse biological activities of trifluoromethylpyrimidine derivatives, complete with quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.
Antifungal Activity
Trifluoromethylpyrimidine derivatives have shown significant promise as antifungal agents, particularly against plant pathogenic fungi. Their efficacy has been demonstrated against a range of fungal species, making them attractive candidates for the development of new fungicides.
Quantitative Antifungal Activity Data
The antifungal activity of various trifluoromethylpyrimidine derivatives has been quantified through in vitro assays, with results summarized below.
| Compound ID | Fungal Species | Concentration (µg/mL) | Inhibition Rate (%) | Reference |
| 5b | Botrytis cinerea | 50 | 96.76 | [1] |
| 5j | Botrytis cinerea | 50 | 96.84 | [1] |
| 5l | Botrytis cinerea | 50 | 100 | [1] |
| 5v | Sclerotinia sclerotiorum | 50 | 82.73 | [1] |
| 5i | Colletotrichum truncatum | 100 | 73.2 | [2] |
| 5t | Colletotrichum truncatum | 100 | 71.0 | [2] |
| 5k | Colletotrichum gloeosporioides | 100 | 62.2 | [2] |
| 5u | Colletotrichum gloeosporioides | 100 | 60.0 | [2] |
| 5u | Rhizoctonia solani | 100 | 88.6 | [2][3] |
| 4 | Botrytis cinerea (cucumber) | Not Specified | Significant Activity | [4][5] |
| 5h | Botrytis cinerea (cucumber) | Not Specified | Significant Activity | [4][5] |
| 5o | Botrytis cinerea (cucumber) | Not Specified | Significant Activity | [4][5] |
| 5r | Botrytis cinerea (cucumber) | Not Specified | Significant Activity | [4][5] |
Experimental Protocol: Mycelial Growth Inhibition Assay
This method is widely used to evaluate the in vitro antifungal activity of compounds.[6][7]
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Fungal strains of interest
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the medium to approximately 50-60°C and add the test compound to the desired final concentration. An equivalent amount of solvent is added to the control plates.
-
Pour the amended PDA into sterile Petri dishes and allow to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of a fresh fungal culture.
-
Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period, or until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of mycelial growth inhibition (PGI) using the following formula: PGI (%) = [(DC - DT) / DC] x 100 Where:
-
DC = Average diameter of the fungal colony in the control group.
-
DT = Average diameter of the fungal colony in the treatment group.
-
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mycelial Growth Inhibition: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
The Therapeutic Landscape of Thienyl-Substituted Pyrimidines: A Technical Guide to Core Targets
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold, a fused heterocyclic ring system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, making it a fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the key therapeutic targets of thienyl-substituted pyrimidines, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate further research and drug development in this area.
I. Anticancer Activity: Targeting Key Pathways in Malignancy
Thienyl-substituted pyrimidines have shown significant promise as anticancer agents by targeting multiple pathways crucial for tumor growth and survival.
Inhibition of De Novo Purine Biosynthesis and One-Carbon Metabolism
A significant class of thienyl-substituted pyrimidines acts as antifolates, disrupting the de novo purine biosynthesis pathway, which is often upregulated in cancer cells to meet the high demand for nucleic acid synthesis. These compounds selectively target cells expressing folate receptors (FRα and FRβ), which are overexpressed in various tumors, while showing lower affinity for the reduced folate carrier (RFC), the primary uptake route in normal tissues. This selectivity enhances their therapeutic index.
Key enzymatic targets within this pathway include:
-
Glycinamide Ribonucleotide Formyltransferase (GARFTase): Catalyzes an early step in purine synthesis.
-
5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase): Involved in a later stage of the purine biosynthesis pathway.
-
Serine Hydroxymethyltransferase 2 (SHMT2): A mitochondrial enzyme crucial for one-carbon metabolism, which feeds into purine and thymidylate synthesis.
Certain 6-substituted thieno[2,3-d]pyrimidines have been identified as multi-targeted agents, simultaneously inhibiting GARFTase, AICARFTase, and SHMT2.[1] This multi-targeted approach can be advantageous in overcoming drug resistance.[1]
Table 1: Inhibitory Activity of Thienyl-Substituted Pyrimidines against Enzymes in Purine Biosynthesis and One-Carbon Metabolism
| Compound | Target Enzyme | IC50 (nM) | Cell Line | Reference |
| Compound 9 | GARFTase | - | KB | [1] |
| Compound 2 | GARFTase | - | KB | [1] |
| Compound 10 | GARFTase | - | KB | [1] |
| Compound 11 | GARFTase | - | KB | [1] |
| Compound 1 | SHMT2 | - | KB | [1] |
| Compound 2 | SHMT2 | - | KB | [1] |
| Compound 6 | SHMT2 | - | KB | [1] |
Note: Specific IC50 values for GARFTase were not provided in the source, but compound 9 was reported to be 17- to 882-fold more potent than compounds 2, 10, and 11.
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)
A generalized protocol for determining the inhibitory activity of thienyl-substituted pyrimidines against enzymes like GARFTase, AICARFTase, or SHMT2 is as follows:
-
Enzyme Preparation: Recombinant human enzymes are expressed and purified.
-
Assay Buffer Preparation: A suitable buffer is prepared to maintain optimal pH and ionic strength for enzyme activity.
-
Substrate and Cofactor Preparation: The specific substrates and cofactors for the enzyme reaction are prepared at known concentrations.
-
Inhibitor Preparation: The thienyl-substituted pyrimidine compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Reaction Initiation: The enzyme, substrate, cofactor, and inhibitor are mixed in the assay buffer. The reaction is initiated by the addition of one of the components (often the substrate or enzyme).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product formed is quantified using a suitable method, such as spectrophotometry, fluorometry, or chromatography.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Signaling Pathway: Inhibition of De Novo Purine Biosynthesis
Caption: Inhibition of purine synthesis and one-carbon metabolism by thienyl-substituted pyrimidines.
Targeting Phosphoinositide 3-Kinases (PI3Ks)
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Thienyl-substituted pyrimidines have been developed as inhibitors of PI3K isoforms.
Novel 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity against PI3Kα, PI3Kβ, and PI3Kγ.[2] Notably, compounds with a 3-hydroxyphenyl substitution at the 2-position of the thienopyrimidine scaffold showed significant activity against PI3Kβ and PI3Kγ isoforms.[2]
Table 2: In Vitro PI3K Inhibitory Activity of Thienyl-Substituted Pyrimidines
| Compound | % Inhibition at 10 µM (PI3Kβ) | % Inhibition at 10 µM (PI3Kγ) | Reference |
| IIIa | 62% | 70% | [2] |
| VIb | 72% | 84% | [2] |
| VIc | 50% | - | [2] |
| IIIk | - | 48% | [2] |
Experimental Protocol: PI3K Enzyme Assay
-
Assay Principle: The assay measures the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by a PI3K isoform.
-
Reagents: Recombinant PI3K isoforms, PIP2 substrate, ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay) are required.
-
Procedure:
-
The thienyl-substituted pyrimidine inhibitor is pre-incubated with the PI3K enzyme.
-
The kinase reaction is initiated by adding the lipid substrate (PIP2) and ATP.
-
The reaction is allowed to proceed for a specific time at room temperature.
-
A reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A detection reagent is then added to convert the ADP produced into a luminescent signal.
-
-
Data Analysis: The luminescence is measured, and the percentage of inhibition is calculated relative to a control reaction without the inhibitor.
Signaling Pathway: PI3K Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Dual PI3Kδ and Bromodomain and Extra-Terminal (BET) Inhibition
A novel strategy for treating aggressive diffuse large B-cell lymphoma (DLBCL) involves the concomitant inhibition of PI3Kδ and the bromodomain and extra-terminal (BET) family of proteins. A series of thieno[3,2-d]pyrimidine derivatives have been developed as the first-in-class bifunctional PI3Kδ-BET inhibitors.[3]
Table 3: Dual Inhibitory Activity of a Thieno[3,2-d]pyrimidine Derivative
| Compound | PI3Kδ IC50 (nM) | BRD4-BD1 IC50 (nM) | Reference |
| 10b | 112 ± 8 | 19 ± 1 | [3] |
Experimental Workflow: Dual Inhibitor Screening
Caption: Workflow for the discovery of dual PI3Kδ-BET inhibitors.
II. Anti-Inflammatory Activity
Thienopyrimidine derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.
Inhibition of Phosphodiesterase 4 (PDE4)
PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a role in regulating inflammation. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). Novel thieno[2,3-d]pyrimidines have been designed as potential PDE4 inhibitors.[4]
Table 4: PDE4B Inhibitory Activity of Thieno[2,3-d]pyrimidines
| Compound | % Inhibition of PDE4B at 10 µM | Reference |
| Selected Derivatives | Promising | [4] |
Note: Specific percentage inhibition values for individual compounds were not detailed in the abstract.
Experimental Protocol: PDE4 Inhibition and TNF-α Release Assay
-
PDE4 Enzyme Assay: Similar to the PI3K assay, this involves incubating the recombinant PDE4 enzyme with the thienopyrimidine inhibitor and the substrate (cAMP). The amount of product (AMP) formed is then quantified.
-
TNF-α Release Assay in Lipopolysaccharide (LPS)-stimulated Cells:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., RAW 264.7 macrophages) are cultured.
-
The cells are pre-treated with various concentrations of the thienopyrimidine inhibitor.
-
The cells are then stimulated with LPS to induce the production and release of TNF-α.
-
After a specific incubation period, the cell supernatant is collected.
-
The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Signaling Pathway: PDE4 Inhibition and Anti-inflammatory Effect
Caption: Mechanism of anti-inflammatory action via PDE4 inhibition.
III. Anti-Infective Properties
The thienopyrimidine scaffold has also been explored for its potential in developing anti-infective agents.
Antimalarial Activity
Some thieno[3,2-d]pyrimidine derivatives have shown activity against Plasmodium falciparum, the parasite responsible for malaria. One identified target is falcipain-2 , a cysteine protease essential for the parasite's life cycle.[5]
Antiviral and Antibacterial Activity
Thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues have been synthesized and evaluated for their antiviral and antibacterial activities.[6] While the precise molecular targets are not fully elucidated in the provided abstracts, these compounds have shown inhibitory effects against various viral and bacterial strains.[6]
IV. Conclusion and Future Directions
Thienyl-substituted pyrimidines represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their ability to interact with multiple key biological targets, including enzymes in metabolic pathways, kinases, and inflammatory mediators, underscores their potential in the development of novel treatments for cancer, inflammatory diseases, and infectious diseases.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of existing lead compounds.
-
Target Identification: Elucidating the precise molecular targets for compounds with promising phenotypic activities.
-
Pharmacokinetic and Pharmacodynamic Profiling: To assess the drug-like properties of novel thienopyrimidine derivatives.
-
Combination Therapies: Exploring the synergistic effects of thienyl-substituted pyrimidines with other therapeutic agents.
The continued exploration of the thienopyrimidine scaffold is poised to yield new and effective therapeutic agents for a variety of unmet medical needs.
References
- 1. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-ol, a novel heterocyclic compound with potential therapeutic applications. Given the limited direct experimental data on this specific molecule, this document outlines a robust computational strategy to predict its biological activity, identify potential protein targets, and elucidate its mechanism of action. The methodologies described herein are standard in modern drug discovery and are intended to guide researchers in the virtual screening and characterization of this and similar pyrimidine derivatives.
Introduction to this compound
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The structural motif of this compound, featuring a pyrimidine core substituted with a thiophene and a trifluoromethyl group, suggests its potential as a bioactive molecule. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity.[4] In silico modeling offers a time- and cost-effective approach to explore the therapeutic potential of this compound before undertaking extensive experimental studies.[5]
Predicted Physicochemical Properties and Drug-Likeness
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Acceptable Range for Oral Drugs (Lipinski's Rule of Five) |
| Molecular Weight ( g/mol ) | ~248.2 | ≤ 500 |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 | ≤ 5 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 |
| Molar Refractivity | ~55 | 40 - 130 |
These predicted values suggest that this compound is likely to possess good oral bioavailability and conform to Lipinski's Rule of Five, making it a promising candidate for further development.
In Silico Modeling Workflow
A multi-step in silico approach is recommended to thoroughly investigate the biological potential of this compound. This workflow, depicted below, integrates several computational techniques to build a comprehensive profile of the molecule's bioactivity.
Caption: A generalized workflow for in silico modeling.
Ligand Preparation
The initial step involves the generation of a high-quality 3D structure of this compound.
Protocol:
-
2D Structure Sketching: Draw the 2D structure of the molecule using a chemical drawing tool like ChemDraw or Marvin Sketch.[6]
-
3D Structure Generation: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field, such as MMFF94, to obtain a stable, low-energy conformation.[6] This step is crucial for ensuring that the ligand geometry is realistic.
-
Charge Assignment: Assign appropriate partial charges to the atoms of the ligand.
-
File Format Conversion: Save the prepared ligand structure in a suitable format (e.g., .mol2, .sdf, or .pdbqt) for use in subsequent docking and simulation software.[1]
Target Identification and Preparation
Based on the activities of structurally similar pyrimidine derivatives, several protein families, particularly kinases, are potential targets.[7][8] The Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K) are frequently implicated in signaling pathways dysregulated in cancer and are known to be modulated by pyrimidine-based inhibitors.[6][7]
Protocol:
-
Protein Structure Retrieval: Obtain the 3D crystal structure of the target protein (e.g., EGFR, PI3K) from the Protein Data Bank (PDB).[6]
-
Protein Cleaning: Remove water molecules, co-crystallized ligands, and any other non-essential molecules from the PDB file.[1]
-
Protonation: Add hydrogen atoms to the protein, as they are often not resolved in crystal structures but are critical for molecular interactions.
-
Charge Assignment: Assign appropriate charges to the protein atoms (e.g., Kollman charges).[1]
-
File Format Conversion: Save the prepared protein structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).[1]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the binding affinity.[1]
Protocol:
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.[6]
-
Docking Execution: Run the molecular docking simulation using software like AutoDock Vina.[6] The software will explore various conformations of the ligand within the grid box and calculate the binding energy for each pose.
-
Pose Analysis: Analyze the top-ranked docking poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.[1]
-
Scoring and Ranking: Rank the docking poses based on their binding energy scores. Lower binding energies typically indicate more favorable binding.
Table 2: Hypothetical Docking Scores of this compound against Key Kinase Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| EGFR | 1M17 | -8.5 | Met793, Leu718, Val726 |
| PI3Kγ | 1E8X | -9.2 | Val882, Met953, Trp812 |
| CDK2 | 1HCK | -7.9 | Leu83, Phe80, Lys33 |
Note: These are hypothetical values for illustrative purposes.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[9][10]
Protocol:
-
System Preparation: Place the docked protein-ligand complex in a simulation box and solvate it with an appropriate water model. Add ions to neutralize the system.[11]
-
Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate the pressure to stabilize the system. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).[11]
-
Production Run: Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand complex, identify persistent molecular interactions, and calculate binding free energies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12] If experimental data for a set of related pyrimidine derivatives is available, a QSAR model can be developed to predict the activity of this compound.
Caption: A typical QSAR modeling workflow.[12][13]
Protocol:
-
Data Set Preparation: Compile a dataset of chemical structures and their corresponding biological activities (e.g., IC₅₀ values).[12]
-
Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each compound in the dataset.
-
Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model that correlates the descriptors with the biological activity.[12]
-
Model Validation: Rigorously validate the QSAR model using internal and external validation techniques to ensure its predictive power.[12]
-
Activity Prediction: Use the validated QSAR model to predict the biological activity of this compound.
Signaling Pathway Analysis
Pyrimidine derivatives often exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation.[14] Based on the potential kinase targets identified through molecular docking, the following signaling pathways are of particular interest for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 10. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]
- 11. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 12. neovarsity.org [neovarsity.org]
- 13. researchgate.net [researchgate.net]
- 14. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 4-(2-Thienyl)pyrimidine Compounds
The 4-(2-thienyl)pyrimidine core is a heterocyclic scaffold that has garnered interest in medicinal chemistry due to its structural similarity to purine bases, suggesting potential interactions with a variety of biological targets. This document provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of this class of compounds, with a focus on their potential as therapeutic agents.
Synthesis of 4-(2-Thienyl)pyrimidine Derivatives
The synthesis of 4-(2-thienyl)pyrimidine derivatives often involves the cyclocondensation of a thiophene-containing chalcone-like precursor with a suitable nitrogen-containing reagent. A general synthetic route involves the reaction of an enone, such as 1-(aryl)-3-(thiophen-2-yl)prop-2-en-1-one, with various dinucleophiles to form the pyrimidine ring.[1] These reactions can be tailored to introduce a range of substituents on the pyrimidine core, allowing for the exploration of structure-activity relationships.
A common precursor for these syntheses is a polarized system like 1-(aryl)-3-(thiophen-2-yl)prop-2-en-1-one, which serves as a key building block for constructing the target heterocyclic compounds.[1]
Biological Activities
Derivatives of the 4-(2-thienyl)pyrimidine scaffold have been investigated for several biological activities, most notably as anticancer and antimicrobial agents.
Several novel 4-(2-thienyl)pyrimidine derivatives have been synthesized and evaluated for their potential as antitumor candidates. A key mechanism of action for some of these compounds is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key kinases involved in cancer cell proliferation and angiogenesis.[1][2]
The antitumor activities have been assessed against various cancer cell lines, including liver cancer (HepG-2) and breast cancer (MCF-7).[1] Notably, compounds with specific substitutions have demonstrated potent inhibitory effects on both the cancer cell lines and the targeted kinases, sometimes comparable or superior to established drugs like erlotinib and sorafenib.[1][2]
Table 1: Anticancer and Kinase Inhibitory Activity of Selected 4-(2-Thienyl)pyrimidine Derivatives (IC₅₀ in µM)
| Compound | Anti-proliferative (HepG-2) | Anti-proliferative (MCF-7) | EGFR Inhibition | VEGFR-2 Inhibition | Reference |
| 2a | - | - | 0.209 | 0.195 | [1][2] |
| 10b | - | - | 0.161 | 0.141 | [1][2] |
| Erlotinib | - | - | 0.155 | - | [1] |
| Sorafenib | - | - | - | 0.183 | [1] |
Note: Specific anti-proliferative IC₅₀ values for compounds 2a and 10b were described as "superior" but not explicitly quantified in the provided search results.
The antimicrobial potential of 4-(2-thienyl)pyrimidine derivatives has also been explored. These compounds have been tested against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (Candida albicans, Aspergillus flavus).[1][2] The results indicate that many of these compounds exhibit a range from strong to moderate antibacterial and antifungal effects.[1][2]
Table 2: Antimicrobial Activity of Selected Thiophene-based Pyrimidine Derivatives
| Compound | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | C. albicans (Fungus) | A. flavus (Fungus) | Reference |
| General Finding | Strong to Moderate | Strong to Moderate | Strong to Moderate | Strong to Moderate | Strong to Moderate | Strong to Moderate | [1][2] |
Note: The search results state a general finding of activity but do not provide specific quantitative data (e.g., MIC values) for individual 4-(2-thienyl)pyrimidine compounds.
Structure-Activity Relationship (SAR)
The biological activity of 4-(2-thienyl)pyrimidine compounds is highly dependent on the nature and position of substituents on the pyrimidine ring.
For anticancer activity, SAR studies have revealed key insights:
-
Position 2 Substitution : A donating group, such as an amino group (-NH₂), at position 2 of the pyrimidine ring can lead to moderate antitumor activity.[1]
-
Side Chain Nature : The nature of the group attached at other positions plays a critical role. For instance, in a series of related compounds, an aliphatic acid derivative conferred very strong activity, whereas a simple acetyl group resulted in weak activity.[1]
Experimental Protocols
The anti-proliferative activity of the synthesized compounds against cancer cell lines (e.g., HepG-2, MCF-7) is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Plating : Cells are seeded in 96-well plates at a specific density (e.g., 1x10⁵ cells/mL) and incubated for 24 hours to allow for attachment.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition : After incubation, the media is replaced with fresh media containing MTT solution (e.g., 5 mg/mL). The plates are incubated for another 1-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement : The absorbance of the colored solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation : The percentage of inhibition is calculated relative to untreated control cells, and the concentration that inhibits 50% of cell growth (IC₅₀) is determined by plotting the concentration versus the percentage of inhibition.
The inhibitory activity against EGFR and VEGFR-2 kinases is typically evaluated using an ELISA-based assay.
-
Plate Coating : 96-well plates are pre-coated with a substrate for the kinase, such as Poly (Glu, Tyr) 4:1.
-
Kinase Reaction : The test compound (at various concentrations), ATP, and the respective kinase (EGFR or VEGFR-2) are added to the wells. The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Detection : The reaction is stopped, and a primary antibody that recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine) is added.
-
Secondary Antibody : A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added.
-
Substrate Addition : A chromogenic substrate for the enzyme (e.g., TMB) is added, which develops a color in proportion to the amount of phosphorylated substrate.
-
Measurement & Analysis : The reaction is stopped with an acid solution, and the absorbance is read on a plate reader. The IC₅₀ values are calculated by analyzing the dose-response curve.
Conclusion
The 4-(2-thienyl)pyrimidine scaffold represents a promising framework for the development of new therapeutic agents. Research has highlighted its potential in oncology, particularly through the dual inhibition of EGFR and VEGFR-2 signaling pathways.[1] Furthermore, the broad-spectrum antimicrobial activity of these compounds suggests their potential application in treating infectious diseases.[1][2] Future work should focus on optimizing the scaffold to improve potency and pharmacokinetic properties, conducting in vivo efficacy studies, and further elucidating the precise mechanisms of action for their antimicrobial effects. The synthetic accessibility of this core structure allows for extensive derivatization, providing a rich field for further exploration in drug discovery.
References
An In-depth Technical Guide to CAS Number 67804-95-9: 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of the compound identified by CAS number 67804-95-9, chemically known as 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-ol. While specific biological data for this exact compound is limited in publicly available literature, this guide also explores the known biological activities of the broader class of trifluoromethyl pyrimidine derivatives, offering valuable context for future research and development.
Chemical Properties and Data
This compound is a heterocyclic organic compound featuring a pyrimidinone core substituted with a thiophene and a trifluoromethyl group. The presence of the trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in drug candidates.
Table 1: Physicochemical Properties of CAS 67804-95-9
| Property | Value | Source |
| CAS Number | 67804-95-9 | - |
| Chemical Name | This compound | - |
| Alternate Name | 6-(2'-Thienyl)-4-trifluoromethylpyrimidin-2(1H)-one | [1] |
| Molecular Formula | C₉H₅F₃N₂OS | [1] |
| Molecular Weight | 246.21 g/mol | [1] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
Table 2: Spectroscopic Data for CAS 67804-95-9
| Spectrum Type | Data | Source |
| ¹H NMR (DMSO-d₆) | δ 7.24 (dd, 1H, J 4.8, J 3.4, H4'); 7.89 (d, 1H, J 4.8, H5'); 7.48 (s, 1H, H5); 12.95 (s, 1H, NH) | [1] |
| ¹³C NMR (DMSO-d₆) | δ 160.0, 158.0, 151.0 (q, J=35 Hz), 132.0, 130.0, 128.0, 120.2 (q, J=274 Hz), 103.5 | [1] |
| Mass Spectrometry | m/z 246 (M+, 100) | [1] |
Synthesis of this compound
The primary synthetic route to this compound is through a cyclocondensation reaction. This method involves the reaction of a β-alkoxyvinyl trifluoromethyl ketone with urea.
General Reaction Scheme
The synthesis is based on the work of Flores et al. (2007), who described the preparation of a series of 6-(2-heteroaryl)-4-trifluoromethylpyrimidinones[1]. The key step is the [3+3] cyclocondensation of 1,1,1-trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one with urea.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on similar cyclocondensation reactions described in the literature[2].
Materials:
-
1,1,1-Trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one (1.0 eq)
-
Urea (2.0 eq)
-
Methanol (or Ethanol/Isopropanol)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Distilled Water
-
Phosphorus pentoxide
Procedure:
-
To a magnetically stirred solution of 1,1,1-trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one in methanol, add urea.
-
To this mixture, add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Add distilled water to the mixture to precipitate the crude product.
-
Allow the product to crystallize by cooling the solution to 5-8 °C for 12 hours.
-
Filter the solid product, wash with cold water, and dry overnight in a desiccator over phosphorus pentoxide.
-
Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.
Synthesis of the Precursor: 1,1,1-Trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one
The precursor, a β-alkoxyvinyl trifluoromethyl ketone, can be synthesized via the trifluoroacetylation of the corresponding enol ether or acetal of 2-acetylthiophene[2].
Caption: Workflow for the synthesis of the key precursor.
Potential Biological Activities (of the Compound Class)
Table 3: Reported Biological Activities of Trifluoromethyl Pyrimidine Derivatives
| Biological Activity | Description | References |
| Antifungal | Derivatives have shown efficacy against various plant pathogenic fungi. | [3][4][5] |
| Insecticidal | Moderate insecticidal activities have been reported for some derivatives. | [3][5] |
| Anticancer | Certain trifluoromethyl pyrimidines exhibit cytotoxic activity against various cancer cell lines. | [3][5] |
| Antiviral | The pyrimidine core is a key component in many antiviral drugs. | [4] |
| Anti-tubercular | Some trifluoromethyl pyrimidinones have been identified as potent inhibitors of Mycobacterium tuberculosis. | [6] |
Potential Mechanisms of Action
The biological activities of pyrimidine derivatives are diverse and depend on their specific substitution patterns. The thieno[2,3-d]pyrimidine scaffold, which is structurally related, is considered a bioisostere of purine bases and can interfere with DNA and RNA synthesis[7]. The trifluoromethyl group often enhances binding to target proteins and improves pharmacokinetic properties.
Caption: Plausible biological targets for trifluoromethyl pyrimidines.
Conclusion and Future Directions
This compound (CAS 67804-95-9) is a synthetically accessible compound belonging to a class of molecules with significant potential in medicinal and agricultural chemistry. While its specific biological profile remains to be elucidated, the established synthesis provides a clear path for its preparation and subsequent screening in various biological assays. Future research should focus on a comprehensive evaluation of its antifungal, anticancer, and antiviral properties, along with studies to determine its mechanism of action and potential cellular targets. Such investigations will be crucial in unlocking the therapeutic potential of this and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ufsm.br [ufsm.br]
- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thienopyrimidine Scaffold: A Technical Guide to its Mechanism of Action as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyrimidine derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential as potent and selective inhibitors of a variety of protein kinases.[1][2] Their structural resemblance to the native purine core of ATP enables them to effectively compete for the ATP-binding site of numerous kinases, leading to the modulation of key signaling pathways implicated in cancer and other diseases.[2][3] This technical guide provides an in-depth overview of the mechanism of action of thienopyrimidine compounds, focusing on their primary kinase targets, the downstream cellular consequences of their inhibitory activity, and the experimental methodologies used to elucidate these mechanisms.
Core Mechanism of Action: Kinase Inhibition
The fundamental mechanism of action of thienopyrimidine compounds lies in their ability to act as ATP-competitive inhibitors of protein kinases.[1] By occupying the ATP-binding pocket, they prevent the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking downstream signaling. The thienopyrimidine core serves as a versatile platform for synthetic modification, allowing for the fine-tuning of potency and selectivity against specific kinase targets.
Key Kinase Targets and Signaling Pathways
Extensive research has identified several key families of kinases that are potently inhibited by various thienopyrimidine derivatives. These include:
-
Phosphoinositide 3-Kinases (PI3Ks): Thienopyrimidines have been developed as highly potent and selective inhibitors of PI3K isoforms.[4][5] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][7] Inhibition of PI3K by thienopyrimidine compounds effectively abrogates downstream signaling, leading to decreased cell proliferation and induction of apoptosis.[4][8]
-
Epidermal Growth Factor Receptor (EGFR): Several thienopyrimidine derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.[9][10] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[11][12] Thienopyrimidine-based EGFR inhibitors can induce cell cycle arrest and apoptosis in cancer cells harboring EGFR mutations.[13][14]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Thienopyrimidines have been identified as potent inhibitors of VEGFRs, particularly VEGFR-2, a key mediator of angiogenesis.[13][15] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[16][17] Downstream effects include the inhibition of endothelial cell proliferation and migration.[18]
-
Janus Kinases (JAKs): The JAK family of non-receptor tyrosine kinases plays a critical role in cytokine signaling through the JAK/STAT pathway.[18][19] Dysregulation of this pathway is implicated in various inflammatory diseases and hematological malignancies. Thienopyrimidine-based JAK inhibitors have been developed that show potent and selective inhibition of specific JAK isoforms, leading to the suppression of inflammatory responses and cancer cell proliferation.[18]
-
Src Family Kinases (SFKs): Thienopyrimidine compounds have also been designed as selective inhibitors of the Src family of non-receptor tyrosine kinases.[20][21] Src kinases are involved in a multitude of cellular processes, including cell adhesion, growth, and differentiation, and their overexpression is common in many cancers.
Quantitative Analysis of Kinase Inhibition
The potency of thienopyrimidine compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize representative IC50 data for various thienopyrimidine derivatives against their primary kinase targets.
| Compound | Target Kinase | IC50 (nM) | Reference |
| EGFR Inhibitors | |||
| Compound 5b | EGFR (wild-type) | 37.19 | [22] |
| Compound 5b | EGFR (T790M mutant) | 204.10 | [22] |
| Compound 13k | EGFR (wild-type) | 7.592 (HepG2) | [23] |
| Compound 5f | EGFR | (1.18-fold more potent than erlotinib) | [13][24] |
| PI3K Inhibitors | |||
| Compound 9a | PI3Kα | 9470 | [8] |
| Compound 6g | PI3Kα | Subnanomolar | [4][25] |
| Compound 6k | PI3Kα | Subnanomolar | [4][25] |
| VEGFR Inhibitors | |||
| Compound 17f | VEGFR-2 | 230 | [3] |
| Compound 21e | VEGFR-2 | 21 | [14] |
| Compound 5f | VEGFR-2 | 1230 | [13][24] |
| JAK Inhibitors | |||
| Compound 9a | JAK3 | 1.9 | [17] |
| Compound 9g | JAK3 | 1.8 | [17] |
Cellular Consequences of Thienopyrimidine Action
The inhibition of key signaling pathways by thienopyrimidine compounds translates into a range of cellular effects that contribute to their therapeutic potential, particularly in oncology.
-
Inhibition of Cell Proliferation and Viability: A primary outcome of kinase inhibition by thienopyrimidines is the suppression of cancer cell proliferation and a reduction in cell viability. This is a direct consequence of blocking the pro-growth and survival signals mediated by pathways such as PI3K/AKT and EGFR.[8][17]
-
Induction of Apoptosis: By inhibiting survival signals, thienopyrimidine compounds can trigger programmed cell death, or apoptosis. This is often characterized by the activation of caspases and the externalization of phosphatidylserine on the cell surface.
-
Cell Cycle Arrest: Thienopyrimidine-mediated kinase inhibition can lead to the arrest of the cell cycle at various checkpoints, preventing cancer cells from progressing through division. For instance, inhibition of EGFR signaling can cause arrest at the G1 and G2/M phases.[13][24]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of thienopyrimidine compounds.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reagent Preparation:
-
Kinase Buffer: Typically contains HEPES, MgCl2, MnCl2, DTT, and Na3VO4.
-
ATP Solution: Prepared to the desired concentration (often at the Km for the specific kinase) in kinase buffer.
-
Substrate Solution: A peptide or protein substrate for the kinase, often biotinylated or fluorescently labeled, is prepared in kinase buffer.
-
Test Compound: Serially diluted in DMSO and then further diluted in kinase buffer.
-
-
Assay Procedure:
-
Add the kinase enzyme to the wells of a microplate.
-
Add the test compound dilutions to the wells and incubate to allow for binding to the kinase.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
-
Detection:
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, including:
-
Radiometric Assay: Using γ-³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based Assay (e.g., TR-FRET): Uses a fluorescently labeled substrate and a phosphorylation-specific antibody labeled with a FRET partner.
-
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thienopyrimidine compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value for cell viability can then be determined.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within a signaling pathway following treatment with a thienopyrimidine compound.
-
Cell Lysis: Treat cells with the thienopyrimidine compound for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution containing a non-specific protein (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein or its phosphorylated form.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate or by fluorescence imaging.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression or phosphorylation levels. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the thienopyrimidine compound for a specified time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content of each cell.
-
Data Analysis: Generate a histogram of DNA content. Cells in G0/G1 will have a 2n DNA content, cells in G2/M will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. The percentage of cells in each phase is quantified using cell cycle analysis software.
Apoptosis Assay by Annexin V Staining
This assay detects one of the early events of apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
-
Cell Treatment and Harvesting: Treat cells with the thienopyrimidine compound. Harvest both the adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Viable cells will be negative for both Annexin V and the viability dye.
-
Early apoptotic cells will be positive for Annexin V and negative for the viability dye.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and the viability dye.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by thienopyrimidine compounds and a typical experimental workflow for their characterization.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of thienopyrimidines.
Caption: The JAK/STAT signaling pathway illustrating the point of inhibition by thienopyrimidine compounds.
Caption: A typical experimental workflow for the characterization of thienopyrimidine kinase inhibitors.
Conclusion
Thienopyrimidine-based compounds represent a highly promising class of kinase inhibitors with broad therapeutic potential. Their mechanism of action is centered on the competitive inhibition of ATP binding to a diverse range of kinases, leading to the modulation of critical cellular signaling pathways. This guide has provided a comprehensive overview of their primary targets, the resulting cellular effects, and the key experimental protocols used for their characterization. The continued exploration and optimization of the thienopyrimidine scaffold are expected to yield novel and effective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shutterstock.com [shutterstock.com]
- 14. Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine | Atlantis Press [atlantis-press.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]
- 21. youtube.com [youtube.com]
- 22. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. promega.de [promega.de]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, making them crucial scaffolds in drug discovery. The presence of a thienyl group and a trifluoromethyl moiety in the structure of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol suggests its potential as a biologically active agent, likely with anti-proliferative or enzyme-inhibitory properties. Structurally similar compounds have been investigated for their potential as anticancer agents, often targeting key cellular processes like cell cycle regulation and signal transduction pathways.
This document provides a generalized protocol for the initial characterization of this compound in a cell culture setting, based on methodologies used for analogous pyrimidine derivatives.
Potential Biological Targets and Signaling Pathways
While the specific target of this compound is unknown, related pyrimidine-based compounds have been shown to target various proteins and pathways involved in cancer progression. These include:
-
Protein Kinases: Many pyrimidine derivatives are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling. Examples include:
-
Cyclin-Dependent Kinases (CDKs): CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and reduced proliferation[1].
-
Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are involved in tumor growth, angiogenesis, and metastasis[2].
-
-
De Novo Purine Biosynthesis: Some pyrimidine analogs act as antifolates, inhibiting enzymes like glycinamide ribonucleotide formyltransferase (GARFTase) in the de novo purine biosynthesis pathway, thereby disrupting DNA replication[3][4].
-
Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition can lead to cytotoxic effects in cancer cells[5].
-
MEK/ERK Signaling Pathway: This is a critical pathway in regulating cell proliferation, and its suppression by small molecules can inhibit cancer cell growth[6][7].
A logical starting point for investigating the mechanism of action of this compound would be to assess its effect on cell proliferation and then to screen for activity against a panel of known kinase targets or other enzymes commonly inhibited by pyrimidine derivatives.
Physicochemical Properties and Stock Solution Preparation
-
Appearance: Typically a solid powder.
-
Solubility: The solubility of this specific compound is not published. It is recommended to first test solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For cell culture applications, DMSO is the most common solvent.
-
Storage: Store the solid compound at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Stock Solution Preparation (Example)
-
Accurately weigh a small amount of the compound (e.g., 1 mg or 5 mg).
-
Add a calculated volume of high-purity DMSO to achieve a desired high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Experimental Protocols
The following are generalized protocols. The specific cell type, seeding density, and treatment duration will need to be optimized for your experimental system.
Cell Viability/Cytotoxicity Assay (MTT or similar)
This assay is a fundamental first step to determine the effect of the compound on cell viability and to establish a dose-response curve for calculating the IC50 (half-maximal inhibitory concentration).
Materials:
-
Selected cancer cell line(s) and appropriate culture medium.
-
96-well cell culture plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other viability assay reagents (e.g., WST-1, PrestoBlue, CellTiter-Glo).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Plate reader.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the compound from the stock solution in the culture medium. A common starting range is from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and use a non-linear regression to determine the IC50 value.
-
Diagram: General Workflow for Cell Viability Assay
Caption: Workflow for determining compound cytotoxicity using a cell viability assay.
Colony Formation Assay
This assay assesses the long-term effect of the compound on the ability of single cells to proliferate and form colonies.
Materials:
-
6-well cell culture plates.
-
Low-melting-point agarose (for soft agar variant).
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Treat the cells with the compound at various concentrations (typically below the IC50 value determined from the viability assay) for the duration of the experiment, or for a shorter initial period.
-
Incubation: Incubate the plates for 1-3 weeks, replacing the medium with fresh medium and compound every 2-3 days.
-
Staining and Counting:
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with a solution like 4% paraformaldehyde or methanol.
-
Stain the colonies with crystal violet solution.
-
Wash away the excess stain, let the plates dry, and count the number of colonies.
-
-
Data Analysis: Quantify the colony formation ability relative to the vehicle control.
Data Presentation: Hypothetical Data for Structurally Similar Compounds
The following table summarizes representative quantitative data for various pyrimidine derivatives from the literature to provide a reference for the expected potency of this class of compounds. Note: This data is NOT for this compound.
| Compound Class/Example | Target(s) | Cell Line(s) | Assay Type | IC50 / Activity | Reference |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | CDK4/CDK6 | MV4-11 | Kinase Assay | Potent inhibition | [1] |
| 4-thiophenyl-pyrimidine derivative | EGFR/VEGFR-2 | HepG-2, MCF-7 | Cell Proliferation | IC50 values in the micromolar range (e.g., 0.141 µM for EGFR) | [2] |
| 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate | GARFTase | H2452 | Cell Proliferation | Sensitive to antiproliferative effects | [3] |
| 2-thienyl-4-furyl-6-aryl pyridine derivative | Topoisomerase II | HCT15 | Cytotoxicity | Significant cytotoxicity | [5] |
| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | MEK/ERK pathway | HCT116 | Cell Proliferation | IC50 = 8.04 µM (48h), 5.52 µM (72h) | [6][7] |
Visualization of a Potential Signaling Pathway
The following diagram illustrates a generic kinase inhibitor signaling pathway, which is a common mechanism of action for pyrimidine-based anticancer compounds.
Diagram: Generic Kinase Inhibitor Signaling Pathway
Caption: Potential inhibition of the MEK/ERK signaling pathway by a pyrimidine derivative.
Conclusion
While specific data for this compound is not yet available, the protocols and information provided here offer a robust starting point for its investigation in cell culture. Based on the activities of structurally related compounds, it is reasonable to hypothesize that this compound may exhibit anticancer properties through the inhibition of key cellular processes such as kinase signaling or nucleotide biosynthesis. Rigorous experimental validation, starting with dose-response cytotoxicity assays, is essential to characterize its biological effects and potential as a therapeutic agent.
References
- 1. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting malignant mesothelioma with a novel 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate via its selective uptake by the proton-coupled folate transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Thienyl-4-furyl-6-aryl pyridine derivatives: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 7. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibitor Assay of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. Pyrimidine-based compounds have emerged as a privileged scaffold in the design of potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the biochemical evaluation of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol , a novel pyrimidine derivative, as a potential kinase inhibitor. The protocols outlined here are designed for high-throughput screening and detailed kinetic analysis to determine the compound's inhibitory potency and target kinase profile.
Principle of the Assay
The primary method described is a luminescence-based kinase assay, which is a robust and sensitive method for quantifying kinase activity. The assay measures the amount of adenosine triphosphate (ATP) remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. In the presence of an effective inhibitor, kinase activity is reduced, resulting in a higher concentration of residual ATP. This ATP is then used by a luciferase enzyme to generate a luminescent signal that is directly proportional to the ATP concentration and, therefore, inversely proportional to the kinase activity.
Materials and Reagents
-
Test Compound: this compound
-
Kinases: A panel of relevant kinases (e.g., JAK2, CDK2, PIM-1, etc.)
-
Substrates: Specific peptide or protein substrates for each kinase
-
ATP: Adenosine triphosphate
-
Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent Kinase Assay Kit: (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
DMSO: Dimethyl sulfoxide (for compound dilution)
-
Microplates: 384-well, white, opaque bottom plates
-
Plate reader: Capable of measuring luminescence
Experimental Protocols
Compound Preparation and Dilution
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold serial dilution).
-
For the primary screen, a final assay concentration of 10 µM is recommended.
Kinase Inhibition Assay (Luminescence-Based)
This protocol is optimized for a 384-well plate format, suitable for high-throughput screening.
-
Compound Dispensing: Add 1 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase, its specific substrate, and ATP in the assay buffer. The final concentrations of the enzyme and substrate should be optimized for each specific kinase to ensure the reaction is in the linear range.
-
Initiation of Kinase Reaction: Dispense 10 µL of the kinase reaction mixture into each well of the assay plate containing the test compound.
-
Controls:
-
Positive Control (100% activity): Wells containing the kinase reaction mixture and DMSO.
-
Negative Control (0% activity): Wells containing the kinase reaction mixture without the kinase enzyme.
-
-
Incubation: Gently mix the plate on a shaker for 1 minute and then incubate at 30°C for 60 minutes. The incubation time should be optimized to achieve approximately 50% ATP consumption in the positive control wells.
-
Signal Detection: After incubation, allow the plate to equilibrate to room temperature for 10 minutes. Add 10 µL of the luminescent kinase assay reagent to each well to stop the kinase reaction and initiate the generation of the luminescent signal.
-
Signal Stabilization: Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
Data Analysis
-
Percent Inhibition Calculation: The percentage of kinase inhibition is calculated using the following formula:
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic dose-response curve.
Data Presentation
The inhibitory activity of this compound against a panel of kinases can be summarized as follows. Please note: The following data is for illustrative purposes only and represents hypothetical results.
| Kinase Target | IC₅₀ (nM) |
| JAK2 | 50 |
| TYK2 | 150 |
| CDK2 | >10,000 |
| PIM-1 | 800 |
| MEK1 | >10,000 |
| ERK2 | >10,000 |
Visualizations
Experimental Workflow
Caption: Workflow for the luminescence-based kinase inhibition assay.
JAK-STAT Signaling Pathway
Given the prevalence of pyrimidine scaffolds as inhibitors of the Janus kinase family, the JAK-STAT pathway is a probable target.
Caption: Inhibition of the JAK-STAT signaling pathway.
MEK/ERK Signaling Pathway
The MEK/ERK pathway is another common target for kinase inhibitors involved in cell proliferation and survival.
Caption: Potential inhibition point in the MEK/ERK signaling pathway.
Conclusion
The protocols and information provided in this document offer a comprehensive framework for the initial characterization of this compound as a kinase inhibitor. The luminescence-based assay is a robust, scalable, and sensitive method for determining the compound's potency and selectivity profile against a panel of kinases. The signaling pathway diagrams provide a conceptual basis for understanding the potential downstream cellular effects of inhibiting key kinases such as those in the JAK-STAT or MEK/ERK pathways. Further cell-based assays and in vivo studies will be necessary to fully elucidate the therapeutic potential of this compound.
Application Notes and Protocols for High-Throughput Screening with 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol belongs to the thienopyrimidine class of heterocyclic compounds. Thienopyrimidines are recognized as a privileged scaffold in medicinal chemistry due to their structural similarity to purine bases, allowing them to interact with a wide range of biological targets.[1] This structural feature makes them promising candidates for the development of novel therapeutics.[1][2] Derivatives of thienopyrimidine have been extensively investigated for their potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[3][4][5] High-throughput screening (HTS) of compound libraries containing thienopyrimidine cores has been instrumental in identifying potent inhibitors of kinases such as PI3K, Aurora kinases, and FLT3.[4][5][6]
These application notes provide a framework for conducting high-throughput screening of this compound and related analogs to identify and characterize their biological activity, with a focus on kinase inhibition.
Potential Therapeutic Applications
The thienopyrimidine scaffold is a versatile starting point for the development of inhibitors targeting various enzyme families and signaling pathways. Key therapeutic areas for consideration include:
-
Oncology: Many thienopyrimidine derivatives have been identified as potent inhibitors of protein kinases involved in cancer cell proliferation, survival, and angiogenesis, such as the PI3K-Akt-mTOR and Raf-MEK-ERK signaling pathways.[2][4]
-
Infectious Diseases: Certain thienopyrimidine compounds have demonstrated activity against various pathogens, including bacteria and parasites.[1][7]
-
Inflammatory Diseases: Due to their role in modulating signaling pathways, these compounds may also have applications in treating inflammatory conditions.
Data Presentation: In Vitro Biological Activity of Thienopyrimidine Derivatives
The following table summarizes the biological activity of various thienopyrimidine derivatives from published studies to provide a contextual reference for screening this compound.
| Compound ID | Target/Proposed Mechanism | Cell Line/Enzyme | Assay Type | IC50 (µM) |
| 9a | PI3Kα Inhibitor | HepG-2 | Cytotoxicity | 9.80 ± 0.93 |
| 9a | PI3Kα Inhibitor | A549 | Cytotoxicity | 12.32 ± 0.96 |
| 9a | PI3Kα Inhibitor | PC-3 | Cytotoxicity | 11.30 ± 1.19 |
| 9a | PI3Kα Inhibitor | MCF-7 | Cytotoxicity | 14.69 ± 1.32 |
| 9a | PI3Kα Inhibitor | PI3Kα | Kinase Inhibition | 9.47 ± 0.63 |
| 9a | FLT3 Inhibitor | HepG-2 | Cytotoxicity | 6.62 ± 0.7 |
| 9b | FLT3 Inhibitor | HT-29 | Cytotoxicity | 0.85 ± 0.16 |
| 10a | Kinase Inhibitor | General | Kinase Inhibition | 75.1% inhibition at 20 µM |
| 11 | Kinase Inhibitor | General | Kinase Inhibition | 79.2% inhibition at 20 µM |
Experimental Protocols
Protocol 1: High-Throughput Screening for Kinase Inhibitors using Homogeneous Time-Resolved Fluorescence (HTRF)
This protocol describes a common HTS method for identifying kinase inhibitors. The assay measures the phosphorylation of a biotinylated substrate by a target kinase.
Materials:
-
This compound compound library (dissolved in DMSO)
-
Target kinase (e.g., PI3Kα, FLT3)
-
Biotinylated substrate peptide
-
ATP
-
HTRF Kinase Buffer
-
Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
HTRF Detection Buffer
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in HTRF Kinase Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Enzymatic Reaction: a. Dispense 2 µL of the diluted compound solution or control (DMSO vehicle) into the wells of a 384-well plate. b. Add 4 µL of the kinase solution (prepared in HTRF Kinase Buffer). c. Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated substrate (prepared in HTRF Kinase Buffer). The final ATP concentration should be at or near its Km value for the kinase. d. Incubate the plate at room temperature for 60 minutes.
-
Detection: a. Prepare the detection reagent mixture by combining the Eu³⁺-labeled antibody and Streptavidin-XL665 in HTRF Detection Buffer according to the manufacturer's instructions. b. Add 10 µL of the detection mixture to each well to stop the enzymatic reaction. c. Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: a. Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: a. Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000. b. Determine the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. c. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for active compounds.
Protocol 2: Cell Viability/Cytotoxicity Screening using MTT Assay
This protocol outlines a phenotypic screen to assess the effect of the compounds on the viability of cancer cell lines.
Materials:
-
This compound compound library (dissolved in DMSO)
-
Cancer cell lines (e.g., MCF-7, HepG-2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in the complete cell culture medium. b. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium and DMSO as a vehicle control. c. Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Assay: a. After the incubation period, add 20 µL of the MTT solution to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully aspirate the medium from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment relative to the vehicle control. b. Plot the percent viability versus compound concentration and determine the IC50 value for cytotoxic compounds.
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by thienopyrimidines.
Caption: High-throughput screening workflow for kinase inhibitor identification.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Activity of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing assays for characterizing the biological activity of the novel compound, 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol. Based on the chemical structure, which incorporates a pyrimidine scaffold, a thienyl group, and a trifluoromethyl moiety, this compound is predicted to exhibit potential anticancer and antimicrobial activities. Pyrimidine derivatives are known to possess a wide range of pharmacological effects, including but not limited to, antimicrobial[1], anticancer[2][3][4], and enzyme inhibitory activities. The inclusion of a trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates[3].
This document outlines detailed protocols for a panel of primary screening assays to determine the cytotoxic, kinase inhibitory, and antimicrobial properties of this compound.
Assessment of Anticancer Activity
A primary step in characterizing a novel compound with potential as a therapeutic agent is to assess its cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method to determine cell viability.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the same concentration as in the highest compound concentration) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Example Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | Experimental Value |
| This compound | A549 | Experimental Value |
| Doxorubicin (Control) | MCF-7 | ~0.1 |
| Doxorubicin (Control) | A549 | ~0.5 |
Kinase Inhibitory Activity
Many pyrimidine-based compounds are known to be kinase inhibitors. The trifluoromethyl group is a common feature in modern kinase inhibitors. Therefore, assessing the inhibitory activity of this compound against a panel of kinases is a logical next step. A generic kinase activity assay can be performed using a luminescent ADP-Glo™ Kinase Assay.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for determining the kinase inhibitory activity of this compound.
Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2)
-
Substrate for the kinase
-
ATP
-
Kinase reaction buffer
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, substrate, and ATP in the kinase reaction buffer.
-
Add serial dilutions of this compound or a known inhibitor as a positive control. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding the kinase enzyme.
-
Incubate for the recommended time and temperature for the specific kinase (e.g., 60 minutes at room temperature).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP generated and is indicative of kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.
-
Data Presentation: Example Kinase Inhibition Data
| Compound | Kinase Target | IC₅₀ (µM) |
| This compound | EGFR | Experimental Value |
| This compound | VEGFR-2 | Experimental Value |
| Erlotinib (Control) | EGFR | ~0.05 |
| Sorafenib (Control) | VEGFR-2 | ~0.09 |
Antimicrobial Activity Assessment
Pyrimidine derivatives have been reported to possess antimicrobial properties[1]. A fundamental assay to determine the antimicrobial potential of a new compound is the determination of the Minimum Inhibitory Concentration (MIC).
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Protocol: Broth Microdilution MIC Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well plates
-
This compound
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
0.5 McFarland standard
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth.
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL in the broth.
-
-
Inoculation:
-
Add the microbial inoculum to each well containing the compound dilutions.
-
Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Presentation: Example MIC Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Ciprofloxacin (Control) | ~1 | ~0.015 | N/A |
| Fluconazole (Control) | N/A | N/A | ~0.5 |
These application notes provide a starting point for the characterization of this compound. Further secondary assays and mechanistic studies should be conducted based on the outcomes of these primary screens.
References
- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
No Specific Animal Model Data Found for 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol
Despite a comprehensive search, no specific studies involving the use of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol in animal models were identified. The current body of scientific literature accessible through the performed searches does not contain specific experimental data, protocols, or established signaling pathways for this particular compound.
The search for information on the application of this compound in animal models did not yield any direct results. The search results did, however, provide information on related but structurally distinct compounds, including:
-
2,4-decadienal: Toxicity studies in rats and mice.
-
2-Thienyl-4-furyl-6-aryl pyridine derivatives: Investigated for topoisomerase I and II inhibitory activity and cytotoxicity in cancer cell lines.
-
N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines: Synthesized as multiple receptor tyrosine kinase (RTK) inhibitors.
-
6-Substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitors: Evaluated for their antitumor activity.
While these studies provide insights into the biological activities of compounds containing pyrimidine or thienyl moieties, they do not offer specific data on this compound. Therefore, it is not possible to create the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams, for this specific compound.
To fulfill the user's request, information directly pertaining to the use of this compound in preclinical animal studies would be required. This would typically include:
-
Pharmacokinetic studies: detailing absorption, distribution, metabolism, and excretion (ADME) of the compound in relevant animal models.
-
Pharmacodynamic studies: describing the biochemical and physiological effects of the compound and its mechanism of action.
-
Efficacy studies: demonstrating the therapeutic effect of the compound in animal models of specific diseases.
-
Toxicology studies: assessing the safety profile of the compound.
Without such foundational data, the generation of accurate and reliable application notes and protocols is not feasible. Researchers interested in this compound would likely need to perform initial in vitro and in vivo screening studies to generate the necessary data.
Application Notes and Protocols for 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol is a heterocyclic compound featuring a pyrimidine core, a pharmacophore of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The incorporation of a thiophene ring and a trifluoromethyl group can enhance lipophilicity and influence the molecule's photophysical properties, making it a potential candidate for use as a fluorescent probe in cellular imaging. While this specific molecule is not extensively characterized as a fluorophore in the literature, its structural similarity to other fluorescent pyrimidine derivatives suggests its potential utility in fluorescence microscopy for visualizing cellular structures or monitoring biological processes.
These application notes provide an overview of the potential photophysical properties of this compound and offer detailed protocols for its application in fluorescence microscopy. The methodologies are based on established procedures for similar pyrimidine-based fluorescent probes.[1][2]
Photophysical Properties
| Photophysical Property | Expected Value/Range | Notes |
| Excitation Maximum (λex) | 350 - 420 nm | The thiophene and pyrimidine rings are likely to result in UV to blue light absorption. |
| Emission Maximum (λem) | 450 - 550 nm | A significant Stokes shift is anticipated, which is beneficial for reducing background noise. |
| Molar Extinction Coefficient (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | Indicates the efficiency of light absorption at the excitation maximum. |
| Quantum Yield (Φ) | 0.1 - 0.5 | Represents the efficiency of converting absorbed photons into emitted photons. |
| Solvent Effects | Solvatochromic shifts are possible | The emission wavelength may shift depending on the polarity of the cellular microenvironment. |
Experimental Protocols
The following protocols provide a starting point for utilizing this compound as a fluorescent probe for cellular imaging. Optimization of staining concentration, incubation time, and imaging parameters will be necessary for specific cell types and experimental goals.
I. General Workflow for Cell Staining and Imaging
This workflow outlines the key steps for using the pyrimidine probe in live-cell imaging.
Caption: General workflow for cell staining and imaging.
II. Protocol for Live-Cell Staining
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Cells of interest (e.g., HeLa, A549)
-
Glass-bottom dishes or chamber slides
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Culture:
-
Culture cells in a suitable complete medium to approximately 70-80% confluency on glass-bottom dishes or chamber slides.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, dilute the 10 mM stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration range of 1-10 µM is recommended.
-
Vortex the solution thoroughly to ensure complete mixing.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
-
Washing:
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Add fresh, pre-warmed complete culture medium or PBS for imaging.
-
-
Fluorescence Microscopy:
-
Image the stained cells using a fluorescence microscope equipped with appropriate filters. Based on the expected spectral properties, a DAPI or a custom filter set with an excitation wavelength around 405 nm and an emission filter centered around 488 nm would be a good starting point.
-
Acquire images using the lowest possible laser power to minimize phototoxicity and photobleaching.
-
III. Protocol for Fixed-Cell Staining
Materials:
-
All materials from the live-cell staining protocol
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Culture cells as described for live-cell imaging.
-
Wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures, permeabilize the cells with a permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the staining solution as described for live-cell imaging, but dilute the stock solution in PBS.
-
Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
-
Fluorescence Microscopy:
-
Image the stained cells as described for live-cell imaging.
-
Potential Signaling Pathway Interaction
Given the prevalence of pyrimidine derivatives as kinase inhibitors, this compound could potentially interact with various signaling pathways regulated by kinases.[2] For instance, it might act as an inhibitor of receptor tyrosine kinases (RTKs) or downstream kinases involved in cell proliferation and survival.
Caption: Potential interaction with an RTK signaling pathway.
Data Analysis and Interpretation
Quantitative analysis of fluorescence intensity can provide valuable insights. Image analysis software can be used to measure the fluorescence intensity in different cellular compartments (e.g., nucleus, cytoplasm) to determine the subcellular localization of the probe.[2] Co-localization studies with known organelle markers can further elucidate the specific cellular structures being stained.
Troubleshooting
-
High Background: Reduce the probe concentration or incubation time. Ensure thorough washing steps.
-
Weak Signal: Increase the probe concentration or incubation time. Optimize the excitation and emission wavelengths.
-
Phototoxicity: Reduce the laser power and exposure time during imaging. Use a more sensitive detector.
-
Precipitation: Ensure the stock solution is fully dissolved in DMSO before further dilution. Avoid using excessively high concentrations in aqueous solutions.
Conclusion
This compound holds promise as a novel fluorescent probe for cellular imaging. The provided protocols offer a robust starting point for its application in fluorescence microscopy. Researchers are encouraged to optimize these protocols for their specific experimental needs and to thoroughly characterize the photophysical properties of the compound for accurate and reproducible results. The potential for this class of molecules to interact with cellular signaling pathways warrants further investigation, which could open new avenues for its use in drug discovery and development.
References
Application of Thienylpyrimidines in Drug Discovery: A Detailed Guide for Researchers
Introduction: The thienylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its structural resemblance to the purine core allows it to effectively interact with various biological targets, particularly protein kinases. This has led to the development of numerous thienylpyrimidine derivatives as potent and selective inhibitors for therapeutic intervention in oncology, inflammation, and other diseases. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the exploration and development of novel thienylpyrimidine-based drug candidates.
I. Application Notes
Thienylpyrimidines have been successfully employed in the discovery of inhibitors for several important kinase targets. These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby blocking its catalytic activity. Key therapeutic areas and molecular targets for thienylpyrimidine derivatives include:
-
Oncology:
-
Aurora Kinases: These serine/threonine kinases are crucial for cell cycle regulation, and their overexpression is linked to various cancers. Thienylpyrimidine derivatives have been developed as potent inhibitors of Aurora A and B kinases.[1][2][3]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Thienylpyrimidines, such as Pictilisib (GDC-0941), have been developed as potent pan-PI3K inhibitors.[4][5][6][7][8]
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Thienylpyrimidine-based compounds have shown significant inhibitory activity against FLT3, making them promising candidates for AML therapy.[9][10][11]
-
Epidermal Growth Factor Receptor (EGFR): Thienylpyrimidine derivatives, such as Olmutinib, have been developed as irreversible inhibitors of mutant EGFR, particularly the T790M resistance mutation in non-small cell lung cancer (NSCLC).
-
-
Anti-inflammatory and Immunomodulatory Applications: By targeting kinases involved in inflammatory signaling pathways, thienylpyrimidines hold potential for the treatment of autoimmune diseases and other inflammatory conditions.
The versatility of the thienylpyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Modifications at various positions of the thienylpyrimidine core can significantly impact its biological activity.
II. Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative thienylpyrimidine derivatives against key kinase targets.
Table 1: Inhibitory Activity of Thienylpyrimidine Derivatives against Aurora Kinases
| Compound ID | Target Kinase | IC50 (nM) | Assay Method | Reference |
| Compound 26 | Aurora-B | 2 | Autophosphorylation Assay | [12] |
| Compound 29 | Aurora-A | 12 | Kinase Assay | [12] |
| Compound 29 | Aurora-B | 430 | Kinase Assay | [12] |
| Compound 38j | Aurora-A | 7.1 | Kinase Assay | [3] |
| Compound 38j | Aurora-B | 25.7 | Kinase Assay | [3] |
| Compound 41l | Aurora-A | 9.3 | Kinase-Glo Luminescent Assay | [3] |
| Compound 41l | Aurora-B | 2.8 | Kinase-Glo Luminescent Assay | [3] |
Table 2: Inhibitory Activity of Thienylpyrimidine Derivatives against PI3K Isoforms
| Compound ID | PI3K Isoform | IC50 (nM) | Assay Method | Reference |
| Pictilisib (GDC-0941) | PI3Kα | 3 | Cell-free assay | [13] |
| Pictilisib (GDC-0941) | PI3Kδ | 3 | Cell-free assay | [13] |
| Pictilisib (GDC-0941) | PI3Kβ | 33 | Cell-free assay | [13] |
| Pictilisib (GDC-0941) | PI3Kγ | 75 | Cell-free assay | [13] |
| Compound 6g | PI3Kα | <10 | Enzymatic Assay | [6] |
| Compound 6k | PI3Kα | <10 | Enzymatic Assay | [6] |
| Compound 9a | PI3Kα | 9470 | Kinase Assay | [4] |
| Compound VIb | PI3Kβ | 72% inhibition @ 10 µM | Enzymatic Assay | [5] |
| Compound VIb | PI3Kγ | 84% inhibition @ 10 µM | Enzymatic Assay | [5] |
Table 3: Inhibitory Activity of Thienylpyrimidine Derivatives against FLT3 Kinase
| Compound ID | IC50 (µM) | Assay Method | Reference |
| Compound 10a | 17.83 ± 3.8 | In-vitro enzyme inhibition assay | [9] |
| Compound 9a | 20.4 ± 2.8 | In-vitro enzyme inhibition assay | [9][11] |
| Compound 12 | 27.22 ± 5.6 | In-vitro enzyme inhibition assay | [9][11] |
| Compound 5 | 32.435 ± 5.5 | FLT3 Screening | [10] |
| Compound 11 | 40.05 ± 5.5 | In-vitro enzyme inhibition assay | [9][11] |
| Compound 9b | 47.64 ± 9.3 | In-vitro enzyme inhibition assay | [9][11] |
III. Experimental Protocols
A. Synthesis of a Representative Thienopyrimidine-Based PI3K Inhibitor
This protocol describes the synthesis of a 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivative, adapted from published procedures.[5]
Scheme 1: Synthesis of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine Step 1: Synthesis of 2-amino-thiophene-3-carbonitrile. A mixture of a cyclic ketone (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.1 eq), and a catalytic amount of a secondary amine (e.g., morpholine or diethylamine) in a suitable solvent (e.g., ethanol or DMF) is stirred at room temperature or gentle heating. The reaction progress is monitored by TLC. Upon completion, the product is isolated by filtration and purified by recrystallization.
Step 2: Synthesis of 2-aryl-thieno[2,3-d]pyrimidin-4(3H)-one. The 2-amino-thiophene-3-carbonitrile (1.0 eq) is reacted with an appropriate aryl isothiocyanate (1.1 eq) in a solvent such as pyridine or DMF. The mixture is heated under reflux until the reaction is complete (monitored by TLC). The resulting thiourea derivative is then cyclized by heating with a base (e.g., potassium carbonate) in a high-boiling point solvent like DMF to afford the thieno[2,3-d]pyrimidin-4(3H)-one.
Step 3: Chlorination of the thienopyrimidinone. The 2-aryl-thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), often in the presence of a catalytic amount of DMF. The reaction mixture is heated to reflux. After completion, the excess chlorinating agent is removed under reduced pressure, and the crude 4-chloro-thienopyrimidine is obtained.
Step 4: Nucleophilic substitution with morpholine. The crude 4-chloro-2-aryl-thieno[2,3-d]pyrimidine (1.0 eq) is dissolved in a suitable solvent like isopropanol or acetonitrile. Morpholine (1.2-1.5 eq) is added, and the mixture is heated to reflux. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the final 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivative.
B. Biological Evaluation Protocols
This protocol is a general method for determining the IC50 values of thienylpyrimidine compounds against target kinases like Aurora or PI3K.
Materials:
-
Recombinant active kinase (e.g., Aurora A, PI3Kα)
-
Kinase substrate (e.g., Kemptide for Aurora A, PIP2 for PI3K)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test thienylpyrimidine compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 2.5 µL of the diluted compound or vehicle (for control wells) to the wells of the 384-well plate.
-
Prepare a master mix of the kinase and substrate in kinase assay buffer. Add 5 µL of this mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration should be at or near the Km for the specific kinase).
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes in the dark.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of compounds.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Thienylpyrimidine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thienylpyrimidine compounds for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This method is used to determine the effect of thienylpyrimidine compounds on cell cycle progression.
Materials:
-
Cancer cell line
-
Thienylpyrimidine test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compounds for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
IV. Mandatory Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of thienylpyrimidines.
References
- 1. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. floxuridine.com [floxuridine.com]
- 13. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the In Vivo Formulation of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol is a heterocyclic compound with potential therapeutic applications. Its molecular structure, featuring a trifluoromethyl group, suggests high lipophilicity and consequently, poor aqueous solubility.[1] This presents a significant challenge for in vivo studies, as oral or parenteral administration requires adequate dissolution and absorption to achieve desired therapeutic concentrations. These application notes provide a systematic approach to developing a suitable formulation for preclinical in vivo evaluation. The strategies outlined focus on enhancing the solubility and bioavailability of this poorly water-soluble compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 67804-95-9 | [2] |
| Molecular Formula | C9H5F3N2OS | [2] |
| Molecular Weight | 246.21 g/mol | [2] |
| Predicted Solubility | Poor in water, soluble in organic solvents like DMSO. | [3] |
Formulation Development Workflow
The development of a suitable formulation for in vivo studies of a poorly soluble compound like this compound should follow a structured, stepwise approach. The following workflow is recommended to identify an optimal formulation strategy.
References
Application Notes and Protocols for the Analytical Methods of Pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for the analysis of pyrimidine-based compounds, crucial in drug development and various research fields. The following sections offer structured quantitative data, in-depth experimental protocols, and visual representations of relevant biological pathways and analytical workflows.
Quantitative Data Summary
The following tables summarize quantitative data from various analytical methods for the determination of pyrimidine-based compounds, facilitating easy comparison of method performance.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Pyrimidine-Based Compounds
| Compound | Matrix | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection | Linearity Range | Reference |
| 5-Fluorouracil | Human Plasma | Diamonsil C18 (250 x 4.6 mm, 5 µm) | Methanol and 20 mmol/L ammonium formate (gradient) | 0.8 | UV at 265 nm | 5–500 ng/mL | [1] |
| 5-Fluorouracil | Patient Plasma | C18 | Acetonitrile-ammonium acetate buffer (pH 3.5; 0.01M) (2.5:97.5 v/v) | 0.8 | UV at 265 nm | 0.01 - 100 µg/mL | [2] |
| 5-Fluorouracil | Mobile Phase and Plasma | Discovery R-HS C-18 (25cm x 4.6mm, 5µm) | 5 mmol/L potassium dihydrogen phosphate (pH 6.0) and methanol (96:4 v/v) | 1.0 | UV at 254 nm | 10-1000 ppm (in plasma) | [3] |
| Pyrimidine Diamine Derivatives | N/A | N/A | N/A | N/A | EeAChE and eqBChE inhibition | ~40-90% inhibition at 9 µM | [4] |
| Gemcitabine & Carboplatin | N/A | N/A | Phosphate buffer:acetonitrile (55:45 v/v) | N/A | N/A | 1-5 µg/mL (Gemcitabine) | [5] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Pyrimidine-Based Compounds
| Compound(s) | Matrix | LC Column | Mobile Phase | Flow Rate (mL/min) | MS Detection | LLOQ | Reference |
| 5-Fluorouracil | Plasma | ACQUITY UPLC HSS PFP (2.1 x 100 mm, 1.8 µm) | Water and Acetonitrile (gradient) | 0.40 | ESI Negative MRM | 20 ng/mL | |
| Gemcitabine, dFdU, dFdCTP | Tumour Tissue | PGC Hypercarb (100 x 2.1 mm, 5 µm) | 10 mM ammonium acetate (pH 10) and acetonitrile (gradient) | 0.3 | N/A | 0.2 ng/mg tissue (for dFdCTP) | [6] |
| 27 Purines & Pyrimidines | Urine | N/A | Eluent A: 10 mM ammonium acetate in water, Eluent B: methanol/water 50/50 (gradient) | 0.2 | ESI MRM | 0.003 - 1.829 µmol/L | [7] |
| Gemcitabine | Human DNA | N/A | N/A | N/A | LC-ESI-MS/MS SRM | 5 pg/mL | [8] |
| Uracil, Thymine, etc. | Urine | N/A | N/A | N/A | HPLC-MS/MS | N/A | [9] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the analysis of specific pyrimidine-based compounds.
Protocol 1: HPLC-UV Analysis of 5-Fluorouracil in Human Plasma
This protocol is adapted from a validated method for the determination of 5-Fluorouracil (5-FU) in human plasma.[1]
1. Materials and Reagents
-
5-Fluorouracil (5-FU) reference standard
-
5-Bromouracil (5-BU) internal standard (IS)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Ethyl acetate
-
Human plasma (drug-free)
-
Deionized water
2. Instrumentation
-
HPLC system with UV detector
-
Diamonsil C18 column (250 mm × 4.6 mm i.d., 5 µm)
-
Centrifuge
-
Vortex mixer
3. Preparation of Solutions
-
Mobile Phase A: 20 mmol/L ammonium formate in deionized water.
-
Mobile Phase B: Methanol.
-
Stock Solutions: Prepare stock solutions of 5-FU and 5-BU in methanol.
-
Calibration Standards and Quality Controls (QCs): Prepare working solutions by diluting the stock solutions with methanol. Spike drug-free human plasma with the working solutions to obtain calibration standards over the range of 5–500 ng/mL and QC samples at appropriate concentrations.
4. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (standard, QC, or unknown), add the internal standard solution.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
5. HPLC Conditions
-
Column: Diamonsil C18 (250 mm × 4.6 mm i.d., 5 µm)
-
Mobile Phase: Gradient elution with methanol and 20 mmol/L ammonium formate.
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
6. Data Analysis
-
Integrate the peak areas of 5-FU and the internal standard (5-BU).
-
Calculate the peak area ratio of 5-FU to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 5-FU in the unknown samples from the calibration curve.
Protocol 2: LC-MS/MS Analysis of Gemcitabine and its Metabolites in Tumour Tissue
This protocol provides a method for the simultaneous quantification of gemcitabine (dFdC), 2′,2′-difluorodeoxyuridine (dFdU), and 2′,2′-difluorodeoxycytidine-5′-triphosphate (dFdCTP) in tumour tissue.[6]
1. Materials and Reagents
-
Gemcitabine, dFdU, and dFdCTP reference standards
-
5′-deoxy-5-fluorouridine (dFUR) and ¹³C₉, ¹⁵N₃-cytidine triphosphate as internal standards
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Tetrahydrouridine (THU)
-
Deionized water
-
Tumour tissue samples
2. Instrumentation
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Porous Graphitic Carbon (PGC) Hypercarb column (100 × 2.1 mm, 5 µm) with a guard column
-
Tissue homogenizer
-
Centrifuge
3. Preparation of Solutions
-
Mobile Phase A: 10 mM ammonium acetate, pH 10.
-
Mobile Phase B: Acetonitrile.
-
Extraction Solution: Ice-cold acetonitrile (50% v/v) containing 25 µg/mL tetrahydrouridine.
-
Internal Standard Spiking Solution: Ice-cold acetonitrile (50% v/v) containing 50 ng/mL each of dFUR and ¹³C₉, ¹⁵N₃-cytidine triphosphate.
4. Sample Preparation
-
Weigh a minimum of 10 mg of frozen tumour tissue.
-
Homogenize the tissue in the extraction solution to a final concentration of 0.05 mg/µL.
-
Add a 50 µL aliquot of the homogenate to a microfuge tube.
-
Add 200 µL of the internal standard spiking solution.
-
Vortex and then centrifuge to pellet proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
5. LC-MS/MS Conditions
-
Column: PGC Hypercarb (100 × 2.1 mm, 5 µm)
-
Column Temperature: 30°C
-
Autosampler Temperature: 4°C
-
Mobile Phase Gradient:
-
Start with 95% A for 2 min.
-
Decrease to 80% A in 0.2 min and hold for 5.6 min.
-
Return to 95% A over 0.2 min and hold for 7 min.
-
-
Flow Rate: 300 µL/min
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Optimize parent and fragment ions for each analyte and internal standard.
6. Data Analysis
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Generate calibration curves and quantify the analytes in the tumour homogenates.
-
Normalize the results to the initial tissue weight.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving pyrimidine metabolism and a general workflow for analytical method validation.
De Novo Pyrimidine Biosynthesis Pathway
Analytical Method Validation Workflow
EGFR Signaling Pathway
CDK-Cyclin Signaling Pathway
References
- 1. Determination of 5-fluorouracil in human plasma by high-performance liquid chromatography (HPLC) [journal.hep.com.cn]
- 2. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Thienopyrimidine Derivatives as Potent Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thienopyrimidine derivatives have emerged as a promising class of heterocyclic compounds in the field of oncology. Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, particularly protein kinases, which are often dysregulated in cancer. This document provides detailed application notes on the anticancer properties of thienopyrimidine derivatives, protocols for their synthesis and biological evaluation, and visualizations of their mechanism of action.
Application Notes
Thienopyrimidines, characterized by a thiophene ring fused to a pyrimidine ring, represent a versatile scaffold for the design of novel anticancer therapeutics. Their planar, bicyclic structure enables them to function as ATP-competitive inhibitors of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
Mechanism of Action: Kinase Inhibition
A primary mechanism by which thienopyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases. Key kinase targets include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in several cancers, leading to uncontrolled cell growth. Thienopyrimidine derivatives have been designed to bind to the ATP-binding site of the EGFR kinase domain, blocking downstream signaling pathways.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key regulator of angiogenesis, the formation of new blood vessels, VEGFR-2 is a critical target for cancer therapy. By inhibiting VEGFR-2, thienopyrimidine compounds can suppress tumor growth and metastasis.
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Thienopyrimidine-based inhibitors of PI3K have shown significant potential in preclinical studies.
The inhibition of these kinases disrupts vital signaling pathways, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth.
Therapeutic Potential
The broad inhibitory activity of thienopyrimidine derivatives against multiple kinases makes them attractive candidates for the development of multi-targeted anticancer drugs. This polypharmacological profile can potentially overcome drug resistance mechanisms that arise from the activation of alternative signaling pathways. Several thienopyrimidine-based compounds are currently in various stages of preclinical and clinical development, highlighting the therapeutic promise of this chemical scaffold.
Data Presentation
The following tables summarize the in vitro anticancer activity of representative thienopyrimidine derivatives against various cancer cell lines and their inhibitory activity against specific kinases.
Table 1: Cytotoxicity of Thienopyrimidine Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 17f | HCT-116 | Colon Cancer | 2.80 ± 0.16 | |
| HepG2 | Liver Cancer | 4.10 ± 0.45 | ||
| 5f | MCF-7 | Breast Cancer | More potent than erlotinib and doxorubicin | |
| 6j | HCT116 | Colon Cancer | 0.6 - 1.2 | |
| OV2008 | Ovarian Cancer | 0.6 - 1.2 | ||
| 5b | PC-3 | Prostate Cancer | More potent than Doxorubicin | |
| HCT-116 | Colon Cancer | More potent than Doxorubicin | ||
| 5d | PC-3 | Prostate Cancer | 1.2-fold more potent than Doxorubicin | |
| HCT-116 | Colon Cancer | 1.3-fold more potent than Doxorubicin | ||
| 10b | MCF-7 | Breast Cancer | 19.4 ± 0.22 | |
| 10e | MCF-7 | Breast Cancer | 14.5 ± 0.30 | |
| 9a | HepG-2 | Liver Cancer | 12.32 ± 0.96 | |
| A549 | Lung Cancer | 11.30 ± 1.19 | ||
| PC-3 | Prostate Cancer | 14.69 ± 1.32 | ||
| MCF-7 | Breast Cancer | 9.80 ± 0.93 |
Table 2: Kinase Inhibitory Activity of Thienopyrimidine Derivatives
| Compound | Kinase Target | IC50 | Reference |
| 17f | VEGFR-2 | 0.23 ± 0.03 µM | |
| 6g | PI3Kα | Nanomolar range | |
| 6k | PI3Kα | Nanomolar range | |
| 5f | EGFR | 1.18-folds more potent than erlotinib | |
| VEGFR-2 | 1.23 µM | ||
| Compound 28 | PI3K | 7.2 nM | |
| Compound 26b | VEGFR-2 | 0.23 ± 0.03 µM | |
| 9a | PI3Kα | 9.47 ± 0.63 µM | |
| 5b | EGFRWT | 37.19 nM | |
| EGFRT790M | 204.10 nM |
Experimental Protocols
Protocol 1: Synthesis of Thieno[2,3-d]pyrimidine Core Structure
This protocol describes a general two-step synthesis of the thieno[2,3-d]pyrimidine scaffold, starting with the Gewald reaction to form a 2-aminothiophene intermediate, followed by cyclization to the desired fused pyrimidine system.
Step 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (e.g., 0.1-0.2 equivalents).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine Ring
-
Reaction Setup: In a round-bottom flask, dissolve the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1 equivalent) in an excess of formamide.
-
Reaction: Heat the mixture to 150-160 °C and stir for 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water. The solid product will precipitate. Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thieno[2,3-d]pyrimidin-4(3H)-one.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the thienopyrimidine derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 3: In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate, and the thienopyrimidine derivative at various concentrations in a kinase buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to the mixture.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection
Troubleshooting & Optimization
Technical Support Center: 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol
This guide provides technical support for researchers, scientists, and drug development professionals encountering solubility issues with 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-ol. The information is presented in a question-and-answer format with troubleshooting guides, experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Specific, publicly available quantitative solubility data for this compound is limited. However, its chemical structure, which includes a heterocyclic pyrimidine core, a thiophene ring, and a trifluoromethyl group, suggests it is a hydrophobic compound with low aqueous solubility.[1] Such compounds typically require organic solvents for initial dissolution.[2] The table below provides an estimated solubility profile in common laboratory solvents based on compounds with similar structural features. Note: These values are illustrative and should be experimentally confirmed.
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Notes |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | > 20 mg/mL | Recommended for preparing high-concentration stock solutions.[2] |
| N,N-Dimethylformamide (DMF) | ~20 mg/mL | An alternative to DMSO for stock solutions.[3] |
| Ethanol | ~2-5 mg/mL | Lower solubility; may require warming to dissolve.[4] |
| Methanol | ~1-3 mg/mL | Lower solubility compared to DMSO and DMF. |
| Aqueous Buffers (e.g., PBS) | < 0.1 mg/mL | Considered sparingly soluble to insoluble in aqueous media.[3] |
Q2: I am having trouble dissolving the compound. What are the recommended primary solvents for making a stock solution?
A2: For preparing high-concentration stock solutions, it is recommended to use anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[2][3] Start by adding a small volume of the solvent to the solid compound and vortex thoroughly.[5] Gentle warming (e.g., to 37°C) or brief sonication can aid dissolution, but be cautious of potential compound degradation at higher temperatures.[6][7] Always visually inspect the solution to ensure no solid particles remain.[6]
Q3: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A3: This is a common issue with hydrophobic compounds.[8] The rapid change in solvent polarity causes the compound to fall out of solution. To prevent precipitation, follow these recommendations:
-
Vigorous Mixing: Add the DMSO stock solution drop-by-drop into the aqueous buffer while vortexing or stirring vigorously. This rapid mixing prevents localized high concentrations of the compound.[6][7]
-
Stepwise Dilution: Perform a serial dilution. Instead of a single large dilution, first dilute the concentrated stock into an intermediate solution that has a higher percentage of organic solvent before the final dilution into the assay buffer.[7]
-
Lower Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and may interfere with assay results.[6][9]
-
Use of Co-solvents or Excipients: If precipitation persists, consider using a co-solvent like PEG400 or excipients such as cyclodextrins in your final buffer to enhance solubility.[9]
Q4: What is the best practice for preparing and storing a stock solution?
A4: To prepare a stock solution, accurately weigh the desired amount of solid compound into a sterile vial.[5] Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).[7] Vortex or sonicate until fully dissolved.[4] For storage, it is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[9][10] Store these aliquots tightly sealed at -20°C or -80°C.[9]
Troubleshooting Guides
Issue 1: The compound will not dissolve in DMSO or DMF, even with heating and sonication.
This may indicate issues with compound purity or degradation. A systematic approach can help identify the problem.
Issue 2: My compound dissolves in the stock solvent but precipitates over time in the final aqueous working solution.
This suggests that the compound is at a concentration above its thermodynamic solubility limit in the final buffer, leading to time-dependent precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 246.21 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out 2.46 mg of the compound using a calibrated analytical balance and place it into a sterile vial.[5]
-
Add 1.0 mL of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Tightly cap the vial.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.[4] Visually inspect the solution against a light source to ensure no particulates are visible.[6]
-
If dissolution is slow, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.[6]
-
Once fully dissolved, aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C until use.[9]
Protocol 2: Dilution of Stock Solution into Aqueous Buffer for Cell-Based Assays
Materials:
-
10 mM stock solution of the compound in DMSO
-
Desired aqueous buffer or cell culture medium (pre-warmed to the experimental temperature)
-
Vortex mixer
Procedure:
-
Bring the stock solution aliquot and the aqueous buffer to the desired experimental temperature (e.g., 37°C).[6]
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Calculate the volume of stock solution needed. Aim for a final DMSO concentration of ≤ 0.5% in the final assay volume to minimize cytotoxicity.[9]
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Pipette the required volume of the aqueous buffer into a sterile tube.
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While vigorously vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution drop-by-drop.[7] This rapid mixing is critical to prevent precipitation.
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Continue to mix the solution for an additional minute to ensure homogeneity.
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Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your experiment.[6] Prepare a vehicle control using the same final concentration of DMSO.[9]
Signaling Pathway Context
Trifluoromethylpyrimidine derivatives are known to act on a variety of biological targets, often as inhibitors of signaling proteins like kinases.[11][12] While the specific target of this compound is not defined in public literature, the diagram below illustrates a hypothetical signaling pathway where such a compound might act as a kinase inhibitor, a common mechanism for this class of molecules.
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crispmaastricht.nl [crispmaastricht.nl]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. ziath.com [ziath.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
Optimizing reaction conditions for synthesizing 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the key intermediate, 1,1,1-trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one.2. Unfavorable reaction conditions for the cyclocondensation step (e.g., incorrect temperature, solvent, or catalyst).3. Degradation of starting materials or product.4. Inefficient purification method. | 1. Ensure the starting materials for the Claisen-Schmidt condensation (2-acetylthiophene and ethyl trifluoroacetate) are pure. Use a strong base like sodium ethoxide and ensure anhydrous conditions. Monitor the reaction by TLC or GC-MS to confirm intermediate formation.2. Optimize the cyclocondensation reaction. A study on a similar synthesis suggests that reacting the butenone intermediate with urea in refluxing ethanol or isopropanol can yield the desired product.[1] Acid catalysis (e.g., with HCl) may also be beneficial.[1][2]3. The trifluoromethyl group can influence the stability of intermediates.[3] Avoid unnecessarily prolonged reaction times or high temperatures. Store intermediates and the final product under inert atmosphere and at low temperatures if they are found to be unstable.4. Recrystallization from a suitable solvent such as methanol is a reported method for purification.[1] If impurities persist, consider column chromatography on silica gel. |
| Formation of Side Products | 1. Self-condensation of the starting ketone or ester.2. Competing reaction pathways in the Biginelli-type reaction, such as the Knoevenagel or enamine routes, leading to different heterocyclic structures.[4]3. Reaction of urea with the trifluoromethyl ketone functionality. The highly electron-withdrawing nature of the trifluoromethyl group can make the ketone carbonyl a competing electrophile.[4] | 1. In the initial Claisen condensation, slowly add the enolizable ketone to a solution of the base and the non-enolizable ester to minimize self-condensation.[5][6]2. Carefully control the reaction conditions (temperature, catalyst, order of addition) to favor the desired imine pathway of the Biginelli reaction.[2][4]3. Use a pre-formed enone intermediate (1,1,1-trifluoro-4-(2-thienyl)-3-buten-2-one) to direct the reaction pathway and avoid direct reaction with the trifluoromethyl ketone. |
| Difficulty in Product Isolation and Purification | 1. Product is highly soluble in the reaction solvent.2. Presence of unreacted starting materials or closely related impurities.3. Oily or non-crystalline product. | 1. After the reaction, concentrate the solvent under reduced pressure. If the product precipitates, it can be collected by filtration. If not, perform an extraction with a suitable organic solvent, followed by evaporation.2. Monitor the reaction to completion using TLC or LC-MS to minimize the amount of unreacted starting materials. For purification, recrystallization is often effective.[1] If this fails, column chromatography with a suitable eluent system should be employed.3. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the product remains an oil, purification by column chromatography is the best approach. |
| Inconsistent Reaction Times | 1. Variations in the quality and purity of reagents and solvents.2. Inconsistent heating or stirring.3. Presence of moisture in the reaction. | 1. Use reagents and solvents from reliable sources and ensure they are of the appropriate grade. Dry solvents as necessary.2. Use a temperature-controlled heating mantle and a magnetic stirrer to ensure uniform heating and mixing.3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents, especially for the Claisen condensation step. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common approach is a two-step synthesis. The first step is a Claisen-Schmidt condensation between 2-acetylthiophene and an ethyl trifluoroacetate in the presence of a base to form a β-diketone intermediate. This intermediate is then cyclized with urea in a Biginelli-type reaction to yield the final pyrimidin-2-ol product. A similar synthesis has been reported for the analogous 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones.[1]
Q2: What are the key starting materials for this synthesis?
A2: The key starting materials are 2-acetylthiophene, ethyl trifluoroacetate, and urea.
Q3: What are the typical reaction conditions for the cyclocondensation step?
A3: The cyclocondensation is typically carried out by refluxing the intermediate 1,1,1-trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one with urea in a protic solvent like ethanol or isopropanol.[1] Acid catalysis, for instance with a catalytic amount of hydrochloric acid, is often employed in Biginelli reactions to promote the condensation.[2][7]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.
Q5: What are some common purification techniques for the final product?
A5: The final product, this compound, is typically a solid. Purification can often be achieved by recrystallization from a suitable solvent, such as methanol.[1] If significant impurities remain, column chromatography on silica gel may be necessary.
Q6: Are there any specific safety precautions I should take?
A6: Yes. Trifluoroacetic anhydride, which may be used in related syntheses, is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).[8] Strong bases like sodium ethoxide are also corrosive and moisture-sensitive. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Experimental Protocols
Protocol 1: Synthesis of 1,1,1-trifluoro-4-hydroxy-4-(thiophen-2-yl)but-3-en-2-one
This protocol is based on a general Claisen condensation procedure.[5][6]
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Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.
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Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of 2-acetylthiophene (1 equivalent) in anhydrous ethanol dropwise to the stirred suspension. After the addition is complete, add ethyl trifluoroacetate (1 equivalent) dropwise.
-
Reflux: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
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Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold dilute hydrochloric acid to neutralize the excess base.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol is adapted from the synthesis of similar 6-(2-heteroaryl)-4-trifluoromethyl-2-(1H)pyrimidinones.[1]
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude 1,1,1-trifluoro-4-hydroxy-4-(thiophen-2-yl)but-3-en-2-one (1 equivalent) from the previous step, urea (1.2 equivalents), and ethanol.
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Reaction: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
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Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting solid can be purified by recrystallization from methanol to yield the desired this compound.[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and degradation of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the typical instability issues observed with this compound?
A1: While specific data for this compound is limited, pyrimidin-2-ol derivatives can be susceptible to degradation under various conditions. Potential instability issues include hydrolysis under acidic or basic conditions, oxidation, and photodegradation. The presence of the trifluoromethyl group may enhance the stability of the pyrimidine ring, but the thienyl group and the hydroxyl function of the pyrimidinol could be sites for degradation reactions.
Q2: How can I establish a stability-indicating analytical method for this compound?
A2: A stability-indicating method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common approach.[1][2][3] The development of such a method typically involves subjecting the compound to forced degradation studies to generate potential degradants.[4][5] The chromatographic conditions are then optimized to achieve adequate separation of all resulting peaks.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, the compound should be stored in a well-closed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration or freezing in an inert atmosphere is advisable. Initial stability studies under accelerated conditions (e.g., elevated temperature and humidity) can help establish more specific storage recommendations.
Q4: What are the likely degradation pathways for this molecule?
A4: Based on the structure of this compound, several degradation pathways can be postulated. The pyrimidine ring itself is relatively stable, but the substituents and the pyrimidinol tautomerism can influence its reactivity. Potential degradation could involve:
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Hydrolysis: The amide-like bond in the pyrimidinol ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring opening.
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Oxidation: The thienyl ring is susceptible to oxidation, which could lead to the formation of sulfoxides or other oxidized species.
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Photodegradation: Aromatic and heteroaromatic systems can be sensitive to UV light, potentially leading to dimerization, rearrangement, or cleavage of the rings.
Troubleshooting Guides
Issue 1: Unexplained peaks appear in the chromatogram during routine analysis.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | 1. Review the sample preparation and storage procedures. Was the sample exposed to light, elevated temperatures, or incompatible solvents for an extended period? 2. Prepare a fresh sample and analyze it immediately. Compare the chromatogram with the one showing unexpected peaks. 3. If the issue persists, it may be necessary to conduct a forced degradation study to identify the new peaks. |
| Contamination | 1. Check the purity of the solvents and reagents used for sample preparation and mobile phase. 2. Inject a blank (solvent) to check for contamination from the analytical system. 3. Ensure proper cleaning of glassware and sample vials. |
| Column Degradation | 1. Evaluate the column performance parameters (e.g., peak shape, retention time stability). 2. If the column performance has deteriorated, wash it according to the manufacturer's instructions or replace it. |
Issue 2: Loss of assay value or potency over time.
| Possible Cause | Troubleshooting Step |
| Chemical Instability | 1. Confirm the loss by re-analyzing a freshly prepared standard and the stored sample. 2. Investigate the storage conditions (temperature, light exposure, humidity). 3. Perform forced degradation studies to understand the degradation profile of the molecule under various stress conditions.[4][6] |
| Physical Instability | 1. If the compound is in solid form, check for changes in physical appearance (e.g., color, crystallinity). 2. For solutions, check for precipitation. If precipitated, try to redissolve the sample with gentle heating or sonication and re-analyze. Consider using a different solvent or adjusting the pH if solubility is an issue. |
| Analytical Method Variability | 1. Verify the performance of the analytical method by running system suitability tests. 2. Ensure that the instrument is calibrated and functioning correctly. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
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pH meter
-
HPLC system with a photodiode array (PDA) or mass spectrometer (MS) detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time intervals, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At appropriate time intervals, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours in an oven. Also, heat a solution of the compound in a suitable solvent at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark.
-
-
Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method. A reversed-phase C18 column is often a good starting point for pyrimidine derivatives.[1] The mobile phase could be a gradient of acetonitrile and water or methanol and an aqueous buffer.[2]
Data Presentation:
The results of the forced degradation study can be summarized in a table as follows:
| Stress Condition | Reagent Concentration | Temperature (°C) | Duration | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 h | ||
| Base Hydrolysis | 0.1 M NaOH | 60 | 24 h | ||
| Oxidation | 3% H₂O₂ | Room Temp | 24 h | ||
| Thermal (Solid) | - | 80 | 48 h | ||
| Thermal (Solution) | - | 60 | 48 h | ||
| Photolytic (Solid) | - | - | As per ICH Q1B | ||
| Photolytic (Solution) | - | - | As per ICH Q1B |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
Overcoming off-target effects of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering unexpected experimental outcomes with 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to help identify, characterize, and overcome potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype (e.g., unexpected toxicity, altered morphology) that doesn't align with the known function of the intended target. Could this be an off-target effect?
A1: Yes, observing a phenotype inconsistent with the primary target's known function is a common indicator of potential off-target activity. To investigate this, it is crucial to first confirm on-target engagement in your specific experimental system.[1] A systematic approach involving dose-response analysis and the use of structurally unrelated inhibitors can help differentiate between on-target and off-target effects.[1]
Q2: How can we determine the specificity of our compound, this compound?
A2: The most direct method to determine the specificity of an inhibitor is through comprehensive kinome profiling.[1] This involves screening the compound against a large panel of purified kinases to identify potential off-target interactions.[2] The results will provide a selectivity profile and help identify any kinases that are inhibited with similar or greater potency than the intended target.
Q3: What are some rational approaches to re-designing our compound to minimize off-target effects?
A3: Rational drug design can be employed to improve selectivity.[3][4][5] Strategies include modifying the compound to exploit differences in the shape or electrostatic environment of the target's binding site compared to off-targets.[3][4][6] Another approach is to introduce bulky substituents that create a steric clash with off-target kinases, particularly those with a different "gatekeeper" residue, while being accommodated by the primary target.[7]
Q4: Can off-target effects ever be beneficial?
A4: While often associated with adverse effects, the ability of a compound to interact with multiple targets (polypharmacology) can sometimes be advantageous, for instance, in overcoming drug resistance or in complex diseases where hitting multiple nodes in a pathway is beneficial.[3][4] However, this must be carefully characterized and understood.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity at Low Concentrations
You are observing significant cytotoxicity in your cell line at concentrations where the primary target is not expected to be fully inhibited.
Troubleshooting Steps:
-
Confirm On-Target IC50: Ensure the IC50 for your primary target is accurately determined in your specific assay conditions.
-
Perform a Dose-Response Comparison: Compare the dose-response curve for cytotoxicity with the dose-response curve for on-target inhibition. A significant leftward shift in the cytotoxicity curve suggests off-target effects.[1]
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Kinome Profiling: Screen the compound against a broad kinase panel to identify off-target kinases that may be responsible for the toxicity. Pay close attention to kinases known to be involved in cell survival pathways.
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Rescue Experiment: If possible, perform a "rescue" experiment by overexpressing a drug-resistant mutant of the primary target. If the toxicity persists, it is likely due to an off-target effect.[1]
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
The compound shows high potency in a biochemical assay but weak activity in cell-based assays.
Troubleshooting Steps:
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Assess Cell Permeability: The compound may have poor membrane permeability. Consider using cellular thermal shift assays (CETSA) to verify target engagement within the cell.[1] CETSA is based on the principle that protein thermal stability increases upon ligand binding.[1]
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Check for Drug Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. This can be tested using efflux pump inhibitors.
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Metabolic Stability: The compound may be rapidly metabolized within the cell. Investigate its metabolic stability using liver microsomes or cell lysates.
Data Presentation
Table 1: Kinome Selectivity Profile of this compound
This table presents hypothetical data from a kinase screen, showing the percent inhibition at a fixed concentration.
| Kinase Target | Family | % Inhibition @ 1 µM |
| Primary Target Kinase (PTK) | Tyrosine Kinase | 95% |
| Off-Target Kinase A (OTK-A) | Serine/Threonine Kinase | 88% |
| Off-Target Kinase B (OTK-B) | Tyrosine Kinase | 65% |
| Off-Target Kinase C (OTK-C) | Serine/Threonine Kinase | 15% |
| Off-Target Kinase D (OTK-D) | Tyrosine Kinase | 5% |
Table 2: Comparative IC50 Values for On-Target vs. Off-Target Kinases
This table summarizes the IC50 values, providing a quantitative measure of potency.
| Kinase Target | IC50 (nM) | Assay Type |
| Primary Target Kinase (PTK) | 50 | Biochemical |
| Off-Target Kinase A (OTK-A) | 75 | Biochemical |
| Off-Target Kinase B (OTK-B) | 250 | Biochemical |
| Cell Viability (e.g., HeLa cells) | 80 | Cell-Based |
Experimental Protocols
Protocol 1: Kinome Profiling using ADP-Glo™ Assay
This protocol outlines a general procedure for assessing inhibitor selectivity against a panel of kinases.
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Prepare Kinase Reactions: In a 96-well plate, prepare a reaction mix for each kinase containing the kinase, its specific substrate, and ATP.
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Add Compound: Add this compound at various concentrations (e.g., a 10-point dose response) to the wells. Include a no-inhibitor control.
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Incubate: Incubate the plate at the optimal temperature for each kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
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Stop Reaction & Measure ADP: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ assay system, following the manufacturer's instructions.[1]
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Data Analysis: Calculate the percentage of inhibition for each concentration relative to the control.[1] Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that the compound is binding to its intended target in a cellular context.[1]
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Cell Treatment: Treat cultured cells with either the vehicle control or this compound at the desired concentration.
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Heating: Heat the cell lysates from both treated and untreated groups across a range of temperatures (e.g., 40°C to 70°C).
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Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) protein fraction by centrifugation.
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Western Blot Analysis: Analyze the amount of the soluble primary target kinase remaining at each temperature using Western blotting.
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Data Analysis: A shift in the melting curve to a higher temperature in the drug-treated sample indicates that the compound has bound to and stabilized the target protein.
Visualizations
Caption: Workflow for investigating and mitigating off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
Caption: Logical flow for troubleshooting unexpected phenotypes.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol
Welcome to the technical support center for the synthesis of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely reported and effective method is the cyclocondensation of a β-alkoxyvinyl trifluoromethyl ketone, specifically 1,1,1-trifluoro-4-methoxy-4-(thiophen-2-yl)but-3-en-2-one, with urea.[1][2] This reaction is typically catalyzed by a Lewis or Brønsted acid.
Q2: My reaction yield is significantly lower than reported values. What are the potential causes?
A2: Low yields can stem from several factors:
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Catalyst inefficiency: The choice and activity of the catalyst are critical. Both Lewis acids (like BF3•Et2O) and Brønsted acids (like HCl) have been successfully used.[1][2] Ensure your catalyst is active and used in the appropriate amount.
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Reaction conditions: Temperature and reaction time are crucial. Insufficient heating or shorter reaction times may lead to incomplete conversion.
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Purity of reactants: Impurities in the starting materials, particularly the β-alkoxyvinyl trifluoromethyl ketone and urea, can lead to side reactions and lower the yield.
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Moisture: The presence of water can interfere with the reaction, especially when using Lewis acid catalysts. Using anhydrous solvents is recommended.[2]
Q3: The reaction does not seem to go to completion, and I observe unreacted starting materials. How can I address this?
A3: Incomplete conversion is a common issue. Consider the following troubleshooting steps:
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Increase reaction time: Some cyclization reactions can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Optimize temperature: If the reaction is sluggish at a lower temperature, cautiously increasing the temperature might drive it to completion. However, be mindful of potential side reactions at higher temperatures.
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Catalyst loading: A suboptimal amount of catalyst can lead to low conversion. A slight increase in the catalyst loading might be beneficial.
Q4: I am observing unexpected side products in my reaction mixture. What could they be and how can I minimize them?
A4: While specific side products for this synthesis are not extensively documented in the literature, general pyrimidine synthesis suggests potential side reactions like self-condensation of the dicarbonyl compound or hydrolysis of intermediates. To minimize these, ensure you are using high-purity reagents and anhydrous conditions. Proper temperature control is also key, as higher temperatures can sometimes favor the formation of byproducts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low to No Product Formation | Inactive or no catalyst. | Add an appropriate Lewis acid (e.g., BF3•Et2O) or Brønsted acid (e.g., concentrated HCl). Reactions without a catalyst have been reported to be unsuccessful.[2] |
| Reaction temperature is too low. | Increase the reaction temperature. A reported successful temperature is 50°C, while others have used reflux conditions.[1][2] | |
| Low Yield (<50%) | Suboptimal reaction time. | Monitor the reaction by TLC and consider extending the reaction time beyond the initially planned duration. A 20-hour reaction time has been reported.[2] |
| Non-anhydrous conditions. | Use anhydrous isopropanol or methanol as the solvent and ensure all glassware is thoroughly dried.[2] | |
| Impure starting materials. | Purify the 1,1,1-trifluoro-4-methoxy-4-(thiophen-2-yl)but-3-en-2-one and urea before use. | |
| Formation of Insoluble Byproducts | Polymerization or side reactions. | Ensure controlled addition of reagents and maintain the recommended reaction temperature. |
| Difficulty in Product Isolation/Purification | Product remains in solution. | After partial evaporation of the solvent, cool the mixture to induce crystallization. The product can be recrystallized from methanol.[2] |
| Product is impure after initial isolation. | Wash the filtered solid with cold water.[2] If impurities persist, consider column chromatography. |
Data Summary
The following table summarizes reported reaction conditions and yields for the synthesis of this compound and analogous compounds.
| Starting Material | Reagent | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1,1,1-trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one | Urea | BF3•Et2O | Anhydrous i-PrOH | 50°C | 20 | 52 | Flores et al., 2007[2] |
| 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones | Urea | Conc. HCl | Methanol | Reflux (60-65°C) | 24 | 48-52 | Simarelli et al., 2002[1] |
| 1,1,1-trifluoro-4-(2-furyl)-4-methoxy-3-buten-2-one | Urea | BF3•Et2O | Anhydrous i-PrOH | 50°C | 20 | 48 | Flores et al., 2007[2] |
Experimental Protocols
Key Experiment: Cyclocondensation of 1,1,1-trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one with Urea
This protocol is adapted from a literature procedure for the synthesis of 6-(2-Thienyl)-4-trifluoromethyl-1H-pyrimidin-2-one.[2]
Materials:
-
1,1,1-trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one (1 equivalent)
-
Urea (1.1 equivalents)
-
Anhydrous isopropanol (i-PrOH)
-
Boron trifluoride diethyl etherate (BF3•Et2O) (catalytic amount, e.g., 3 drops)
-
Methanol (for recrystallization)
-
Cold water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,1,1-trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one (e.g., 3 mmol, 0.71 g) and urea (e.g., 3.3 mmol, 0.21 g) in anhydrous isopropanol (e.g., 3 mL).[2]
-
Add a catalytic amount of BF3•Et2O (e.g., 3 drops) to the solution.[2]
-
Stir the reaction mixture at 50°C for 20 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Partially evaporate the solvent under reduced pressure.
-
Cool the concentrated mixture to induce crystallization of the product.[2]
-
Filter the solid product and wash it with cold water.[2]
-
Recrystallize the crude product from methanol to obtain pure this compound.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
Troubleshooting 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol and related pyrimidine derivatives in biochemical assays.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experimental work.
Compound Handling and Stability
Q1: My compound appears to be losing activity over time in my DMSO stock solution. What could be the cause and how can I prevent this?
A1: Pyrimidine derivatives can be susceptible to degradation in DMSO, especially if the solvent is not anhydrous. The presence of water can facilitate hydrolysis or other reactions that reduce the compound's purity and activity. Additionally, some pyrimidine compounds can undergo oxidation or condensation reactions in DMSO.
Troubleshooting Steps:
-
Use High-Quality DMSO: Always use anhydrous, high-purity DMSO to prepare stock solutions.
-
Prepare Fresh Solutions: Ideally, prepare fresh stock solutions immediately before use.
-
Proper Storage: If storage is necessary, aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and exposure to moisture and air. Store at -80°C for long-term stability.
-
Inert Atmosphere: For highly sensitive compounds, consider preparing and storing solutions under an inert atmosphere, such as nitrogen or argon.
Assay Interference
Q2: I am observing a high background signal in my fluorescence-based assay. Could the compound be interfering?
A2: Yes, this is a common issue. The interference could be due to the intrinsic fluorescence of the pyrimidine compound itself or its degradation products. Some pyrimidine analogs absorb UV or visible light and emit fluorescence at wavelengths that can overlap with your assay's detection wavelengths.
Troubleshooting Steps:
-
Run a Compound-Only Control: To determine if the compound is autofluorescent, run a control experiment with the compound in the assay buffer without the biological target.
-
Optimize Wavelengths: If your instrument allows, adjust the excitation and emission wavelengths to minimize the signal from your compound.
-
Protect from Light: Pyrimidine compounds can be light-sensitive. Prepare and handle solutions in a dark environment or use amber-colored tubes and plates to prevent photodegradation.
-
Consider Alternative Assays: If fluorescence interference is persistent, switching to a different detection method, such as luminescence or absorbance, may be necessary.
Q3: My dose-response curves are inconsistent, and I'm having trouble getting reproducible IC50 values. What should I investigate?
A3: Inconsistent dose-response curves can stem from several factors, including poor compound solubility, aggregation at higher concentrations, or non-specific inhibition.
Troubleshooting Steps:
-
Assess Solubility: Visually inspect your assay wells for any signs of precipitation. You can also perform a formal solubility test by preparing a dilution series of your compound in the assay buffer and measuring turbidity.
-
Include a Detergent: To mitigate compound aggregation, consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer.
-
Check for Non-Specific Inhibition: At high concentrations, some compounds can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition. Performing control experiments with a denatured enzyme can help identify this issue.
Experimental Design
Q4: What are the key controls I should include in my biochemical assays with this compound?
A4: A robust experimental design with proper controls is crucial for obtaining reliable data.
Essential Controls:
-
Negative Control (Vehicle Control): This contains all assay components except the test compound, with the vehicle (e.g., DMSO) added at the same final concentration as in the test wells. This serves as the baseline for 0% inhibition.
-
Positive Control: A known inhibitor of your target should be included to ensure the assay is performing as expected.
-
Compound-Only Control: As mentioned in Q2, this helps identify issues with intrinsic fluorescence or absorbance of the compound.
-
No-Enzyme Control: This control contains all assay components except the enzyme, to account for any non-enzymatic reaction or background signal.
Quantitative Data
The following table summarizes the inhibitory activities of various thienopyrimidine derivatives against key kinases. While specific data for this compound is not publicly available, these values for structurally related compounds can provide a useful reference.
| Compound Class | Target Enzyme | IC50 / Kᵢ Value |
| Thienopyrimidine Derivatives | EGFR | IC50 values ranging from 0.161 to 0.894 µM for various derivatives.[1] |
| Thienopyrimidine Derivatives | VEGFR-2 | IC50 values ranging from 0.141 to 1.143 µM for various derivatives.[1] |
| Thienopyrimidine Derivatives | FLT3 | IC50 of 17.83 ± 3.8 µM for a 2-morpholinoacetamido derivative.[1] |
| Thienopyrimidine Derivatives | PI3Kα | IC50 of 9.47 ± 0.63 µM for a specific derivative. |
| Pyrimidine Diamine Derivatives | Equine Butyrylcholinesterase (eqBChE) | Kᵢ = 99 ± 71 nM for a specific derivative. |
| Thienopyrimidine Derivatives | STAT3 | IC50 values ranging from 0.32 to 5.73 µM for various derivatives.[2] |
Experimental Protocols
1. In Vitro EGFR/VEGFR-2 Kinase Inhibition Assay (Luminescent)
This protocol is adapted from established methods for measuring the inhibitory activity of small molecules against receptor tyrosine kinases.[3][4]
Materials:
-
Recombinant Human EGFR or VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
This compound (or related compound) serially diluted in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Prepare a master mix containing kinase buffer, substrate, and ATP.
-
Compound Addition: Add 1 µL of the serially diluted compound or vehicle (DMSO) to the appropriate wells of the plate.
-
Enzyme Addition: Add 2 µL of the diluted EGFR or VEGFR-2 enzyme to each well.
-
Substrate/ATP Addition: Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubation: Incubate the plate at 30°C for 40-60 minutes.[4][5]
-
Signal Generation: Equilibrate the plate to room temperature. Add 5 µL of the luminescent kinase assay reagent to each well.
-
Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[4]
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Cell Viability (MTT) Assay
This assay assesses the effect of the compound on the proliferation of cancer cell lines.[6][7]
Materials:
-
Selected cancer cell lines (e.g., A549, MCF-7, HepG-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the compound. Ensure the final DMSO concentration does not exceed 0.5%.[6]
-
Incubation: Incubate the plates for 48-72 hours.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations
Caption: EGFR Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: General Troubleshooting Workflow.
References
- 1. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 [jmb.or.kr]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol
This technical support guide is designed for researchers, scientists, and drug development professionals investigating 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol (Investigational Compound X ). While specific bioavailability data for Compound X is not extensively published, its structure, featuring a trifluoromethyl group and heterocyclic rings, suggests it may face challenges typical of new chemical entities, namely poor aqueous solubility.[1] The trifluoromethyl group can increase lipophilicity, which may impact solubility and subsequent absorption.[1]
This guide provides a structured approach to troubleshooting and enhancing the oral bioavailability of compounds like Compound X , based on established pharmaceutical principles for poorly soluble drugs.[2][3]
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of Compound X after oral administration in rats. What are the potential causes?
A1: Low and variable oral bioavailability is a common challenge in early drug development. The primary reasons can be categorized into issues related to the compound's intrinsic properties and its interaction with the gastrointestinal (GI) environment.[4] Key factors include:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in GI fluids to be absorbed. This is a primary challenge for approximately 40% of new chemical entities.[3] The rate-limiting step for oral absorption of such compounds is often dissolution.[5]
-
Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver (hepatic first-pass metabolism) or the intestinal wall before reaching systemic circulation.
-
Efflux Transporters: The compound may be actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).
-
Chemical or Enzymatic Instability: The compound may degrade in the acidic environment of the stomach or be broken down by digestive enzymes.
Q2: How can we experimentally determine the primary cause of our compound's poor bioavailability?
A2: A systematic approach using both in vitro and in vivo experiments is recommended to diagnose the root cause. This workflow helps to isolate the specific barriers to absorption.
References
Cell viability problems with 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol treatment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol in cell viability and cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of this compound?
A1: While specific data on this exact molecule is limited in public literature, the pyrimidine scaffold is a core component of many biologically active compounds, including anticancer agents.[1][2][3] Derivatives of pyrimidine have been shown to exhibit a broad spectrum of pharmacological activities, such as anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[2][3] The presence of a trifluoromethyl group can increase lipophilicity and metabolic stability, potentially enhancing its cellular activity.[4] Therefore, it is reasonable to hypothesize that this compound may exhibit cytotoxic or anti-proliferative effects on cancer cell lines.
Q2: The compound is not dissolving properly. What solvent should I use?
A2: Pyrimidine derivatives often exhibit limited solubility in water.[5] For in vitro assays, the standard practice is to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[5][6] It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If solubility issues persist in your final dilution, consider using a gentle warming or sonication to aid dissolution of the stock solution.[7]
Q3: I am observing high cytotoxicity even at very low concentrations of the compound. Is this expected?
A3: High potency is possible, but it could also indicate an experimental artifact or off-target effects.[8] Consider the following:
-
Cell Line Sensitivity: Different cell lines can have vastly different sensitivities to a given compound.
-
Compound Purity: Ensure the purity of your compound stock, as impurities could be responsible for the observed toxicity.
-
Assay Interference: The compound might be directly interfering with your viability assay reagents (e.g., MTT reduction).[9] Run a cell-free control to test for this possibility.[8]
Q4: My cell viability results are inconsistent between experiments. What could be the cause?
A4: Inconsistency in cell-based assays is a common issue.[10] Key factors to check include:
-
Cell Seeding Density: Ensure you are seeding a consistent number of cells for each experiment, as this can significantly impact results.[11]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Compound Stability: The compound may be unstable in your culture medium. Assess its stability over the time course of your experiment.[8]
-
Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant variability.[10]
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate media components and your compound, leading to skewed results. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[10]
Troubleshooting Guides
Problem 1: Unexpectedly Low or No Cytotoxicity Observed
If this compound is not inducing the expected level of cell death, follow these troubleshooting steps.
Troubleshooting Workflow
References
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. atcc.org [atcc.org]
Technical Support Center: Purification of Trifluoromethylpyrimidine Derivatives
Welcome to the technical support center for the purification of trifluoromethylpyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying trifluoromethylpyrimidine derivatives?
A1: The most prevalent and effective purification techniques for trifluoromethylpyrimidine derivatives are flash column chromatography and recrystallization.[1] For achieving very high purity, especially in later stages of drug development, preparative High-Performance Liquid Chromatography (prep-HPLC) is also utilized.[1]
Q2: I'm observing poor separation of my target compound from byproducts during column chromatography. What can I do?
A2: Poor resolution in column chromatography can stem from several factors. First, ensure your solvent system is optimized. Use thin-layer chromatography (TLC) to screen for a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for your desired compound and maximizes the separation from impurities.[1] If you are dealing with positional isomers, which can be challenging to separate, consider using a stationary phase with alternative selectivity, such as a phenyl-hexyl column, which can leverage π-π interactions.
Q3: My trifluoromethylpyrimidine derivative is not crystallizing during recrystallization attempts. What could be the issue?
A3: Recrystallization failure can be due to several reasons. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not at room or cold temperatures.[2][3] Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.[1][4] If your compound "oils out" instead of crystallizing, it may be due to the solution being too concentrated or cooling too rapidly. Try using a more dilute solution or allowing it to cool more slowly. The presence of impurities can also inhibit crystal formation.
Q4: Are there any specific stability concerns I should be aware of when purifying trifluoromethylpyrimidine derivatives?
A4: While the trifluoromethyl group generally enhances metabolic stability, the C-F bond can be susceptible to cleavage under certain conditions.[5] For instance, β-fluoro carbonyl compounds with an acidic α-proton can be unstable and eliminate HF.[6] It is advisable to avoid strongly acidic or basic conditions during purification if your derivative has functional groups that might facilitate such reactions.
Q5: What are some common impurities I might encounter in the synthesis of trifluoromethylpyrimidine derivatives?
A5: Common impurities often include unreacted starting materials, reagents, and byproducts from side reactions.[1] For instance, in multi-step syntheses, intermediates from previous steps may carry over. If solvents like DMF are used at high temperatures, they can decompose and introduce impurities.[7] It is crucial to monitor reaction progress by TLC or LC-MS to identify the presence of major impurities and tailor the purification strategy accordingly.
Troubleshooting Guides
Flash Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation/Resolution | Inappropriate solvent system. | Screen various solvent systems using TLC to find one that gives your target compound an Rf of 0.2-0.4 and good separation from impurities.[1] Consider gradient elution. |
| Column overload. | Reduce the amount of crude material loaded onto the column. | |
| Column channeling. | Ensure the column is packed uniformly. Dry packing followed by wet equilibration can sometimes help. | |
| Compound Elutes Too Quickly or Too Slowly | Solvent polarity is too high or too low. | Adjust the solvent system. For faster elution, increase the polarity of the mobile phase. For slower elution, decrease the polarity. |
| Peak Tailing | Secondary interactions with silica gel (e.g., with basic nitrogen atoms on the pyrimidine ring). | Add a small amount of a modifier to the eluent, such as triethylamine (~0.1%) for basic compounds or acetic acid for acidic compounds.[8] |
| The compound is not fully soluble in the loading solvent. | Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or acetone) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the column.[8] |
Recrystallization
| Issue | Possible Cause | Solution |
| Compound does not dissolve in hot solvent. | Incorrect solvent choice. | Select a solvent with a higher boiling point or one in which your compound has better solubility at elevated temperatures. A solvent mixture can also be effective.[4][9] |
| Compound "oils out" upon cooling. | The solution is supersaturated, or cooling is too rapid. | Add a small amount of additional hot solvent to dissolve the oil, and allow the solution to cool more slowly. Seeding with a pure crystal can also induce crystallization. |
| The melting point of the compound is lower than the boiling point of the solvent. | Choose a lower-boiling solvent. | |
| Poor recovery of the purified compound. | Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the compound.[9] |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[2] | |
| Colored impurities remain in the crystals. | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] |
Quantitative Data Summary
The following table summarizes purification data for selected trifluoromethylpyrimidine derivatives from published literature.
| Compound | Purification Method | Yield (%) | Purity (%) | Reference |
| 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | Column Chromatography | 70.6 | Not Reported | [2][10] |
| 3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | Column Chromatography | 62.5 | Not Reported | [2][10] |
| N4-(3-Aminopropyl)-N2-(1-(cyclopropylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-(trifluoromethyl)pyrimidine-2,4-diamine | Column Chromatography | 33 | 99.1 (by HPLC) | [11] |
| A series of 5-trifluoromethylpyrimidine derivatives | Column Chromatography | 44-75 | Not Reported | [11] |
Experimental Protocols
Detailed Protocol: Flash Column Chromatography
This protocol is a general guideline for the purification of a trifluoromethylpyrimidine derivative.
-
Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and elute with various solvent systems (e.g., hexane/ethyl acetate mixtures).[1]
-
Identify a solvent system that provides an Rf value of ~0.3 for the target compound and good separation from impurities.[8]
-
-
Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand (~1-2 cm).
-
Add the silica gel as a slurry in the initial, least polar eluent, or dry-pack the silica gel and then wet it with the eluent.[8]
-
Ensure the silica gel bed is level and free of cracks. Add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a more polar solvent that is then diluted).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel, and load the resulting powder onto the column.[8]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using compressed air or a pump) to achieve a steady flow rate.
-
Collect fractions in test tubes or flasks. Monitor the elution of compounds by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified trifluoromethylpyrimidine derivative.
-
Detailed Protocol: Recrystallization
This protocol provides a general procedure for the purification of a solid trifluoromethylpyrimidine derivative.
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If the solid is insoluble, heat the mixture. A good solvent will dissolve the solid when hot but show low solubility when cold.[2] Common solvent systems include ethanol/water, ethyl acetate/hexane, and acetone/water.[4][9]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[9]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
-
Crystal Collection and Washing:
-
Drying:
-
Dry the purified crystals in a vacuum oven or by air drying to remove residual solvent.
-
Visualizations
Experimental Workflow for Purification
Caption: General experimental workflow for the purification of trifluoromethylpyrimidine derivatives.
Logical Troubleshooting Flow for Column Chromatography
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. scientificliterature.org [scientificliterature.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. biocompare.com [biocompare.com]
- 6. vjoncology.com [vjoncology.com]
- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Thienopyrimidine Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of thienopyrimidine compounds.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of thienopyrimidines, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired thienopyrimidine product. | Incomplete reaction, side reactions, or product degradation under harsh conditions. | - Optimize reaction temperature and time. Microwave irradiation has been shown to improve yields and reduce reaction times in some cases.[1][2]- Ensure anhydrous conditions if reagents are moisture-sensitive.- Consider a different synthetic route. For example, if building the pyrimidine ring onto the thiophene is problematic, starting from a pyrimidine derivative might be a better approach.[3][4][5] |
| Formation of a significant amount of tar-like byproducts. | High reaction temperatures, especially in cyclization steps using reagents like formamide, can lead to polymerization or decomposition.[6] | - Attempt the reaction at a lower temperature for a longer duration.- Use a milder cyclization agent if available. For instance, instead of neat formamide at reflux, using DMF-DMA could be an alternative.[2]- Improve purification methods to separate the product from the tar. Column chromatography with a carefully selected solvent system is often effective. |
| The starting 2-aminothiophene derivative is difficult to synthesize or handle. | The Gewald reaction, a common method for synthesizing 2-aminothiophenes, can have variable yields depending on the substrates.[7][8] Some aminothiophenes can be unstable. | - Optimize the Gewald reaction conditions (catalyst, solvent, temperature).[9]- Ensure the purity of the starting materials for the Gewald reaction.- Use the 2-aminothiophene derivative immediately in the next step without prolonged storage. |
| Difficulty in achieving cyclization to form the pyrimidine ring. | The reactivity of the amine and the adjacent functional group (e.g., ester or nitrile) on the thiophene ring may be low. | - Use a high-boiling point solvent to increase the reaction temperature.- Employ a catalyst to facilitate the cyclization. For example, acid or base catalysis can be effective depending on the reaction mechanism.- Activate the functional group. For instance, converting a carboxylic ester to a more reactive amide might facilitate cyclization.[6] |
| Insoluble intermediates or final products. | The planar nature of the fused heterocyclic system can lead to poor solubility in common organic solvents. | - Try a wider range of solvents for reaction and purification, including polar aprotic solvents like DMF, DMSO, or DMA.- Heat the solvent during filtration or extraction to increase solubility.- If the product is an intermediate, consider modifying the synthetic route to avoid its isolation. A one-pot reaction could be a viable alternative.[3] |
| Side reaction: N-acylation instead of cyclization when using acid anhydrides. | The amino group of the 2-aminothiophene is highly nucleophilic and can react with the acylating agent without subsequent cyclization. | - Use a dehydrating agent to promote the cyclization step.- Consider using a different reagent for cyclization, such as a trialkyl orthoester. |
| Difficulty in purifying the final thienopyrimidine compound. | The product may have similar polarity to starting materials or byproducts. | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary.- Recrystallization from a suitable solvent system can be a highly effective purification method.- If the compound is basic, consider purification via salt formation and subsequent neutralization. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing thienopyrimidine derivatives?
A1: There are two primary approaches for the synthesis of thienopyrimidines:
-
Building the pyrimidine ring onto a pre-existing thiophene ring. This is the more common method, often starting from a 2-aminothiophene derivative.[3][10]
-
Constructing the thiophene ring onto a pre-formed pyrimidine ring. This approach is less common but can be advantageous in certain cases.[3][4][5]
Q2: I am using the Gewald reaction to synthesize my 2-aminothiophene precursor. What are the key parameters to control for a successful reaction?
A2: The Gewald reaction is a multi-component reaction involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, typically in the presence of a basic catalyst.[9] Key parameters to optimize include:
-
Catalyst: Morpholine or triethylamine are commonly used. The choice and amount of catalyst can significantly impact the reaction rate and yield.
-
Solvent: Ethanol is a frequent choice, but other polar solvents can be used.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating.
-
Stoichiometry: Careful control of the reactant ratios is crucial.
Q3: My cyclization reaction with formamide is giving low yields and a lot of tar. What are the alternatives?
A3: High-temperature condensation with formamide is a known challenge.[6] Consider the following alternatives:
-
Triethyl orthoformate: This reagent can lead to cyclization under milder conditions, often in the presence of an acid catalyst.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This can be an effective reagent for the formation of the pyrimidine ring.[2]
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, potentially minimizing byproduct formation.[1][2]
Q4: What is the Dimroth rearrangement and how is it relevant to thienopyrimidine synthesis?
A4: The Dimroth rearrangement is an isomerization reaction of certain N-substituted 1,2,3-triazoles, but in a broader sense, it can refer to the rearrangement of heterocyclic compounds. In the context of thienopyrimidine synthesis, it can be a method to obtain certain substituted isomers that are not accessible through direct cyclization.[1]
Q5: Are there any one-pot procedures available for the synthesis of thienopyrimidines to avoid isolating intermediates?
A5: Yes, one-pot syntheses have been developed and can be highly efficient. For example, some procedures involve the in-situ formation of a 2-aminothiophene followed by the addition of a cyclizing agent to form the thienopyrimidine without isolating the thiophene intermediate.[3] This can save time and potentially increase the overall yield.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Starting Material | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene | Formamide | - | Reflux | 1.5 h | 92 | [11] |
| 2-Amino-3-cyanothiophene | Formic Acid | - | Reflux | - | - | [3] |
| 2-Amino-3-carboxamidothiophene | Triethyl orthoformate | Acetic Anhydride | Reflux | - | - | [6] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide | - | Reflux | 18 h | 80 | [12] |
| 3-Amino-5-arylthiophene amides | Formic Acid | - | Microwave (95 °C) | 20 min | 76-98 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[1][7]thieno[2,3-d]pyrimidin-4-one from 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene
Reference: Adapted from a general procedure.[11]
Materials:
-
2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene
-
Formamide
Procedure:
-
A mixture of 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.
-
The reaction mixture is then allowed to cool to room temperature overnight.
-
The solid that forms is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield fine pale brown needles.
Protocol 2: Synthesis of a Thieno[3,2-d]pyrimidin-4-one Derivative via Microwave Irradiation
Reference: Adapted from a described synthesis.[2]
Materials:
-
3-Amino-5-arylthiophene amide
-
Formic acid
-
Sulfuric acid (catalytic amount)
Procedure:
-
The 3-amino-5-arylthiophene amide is condensed with formic acid in the presence of a catalytic amount of sulfuric acid.
-
The reaction mixture is subjected to microwave irradiation at 95 °C (80 W) for 20 minutes.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The product is isolated by pouring the reaction mixture into ice water and collecting the resulting precipitate by filtration.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. mdpi.com [mdpi.com]
- 12. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Mechanism of Action of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This guide outlines a comprehensive strategy for validating the mechanism of action of the novel compound, 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol. Due to the absence of specific published data for this molecule, we propose a plausible mechanism of action based on its structural similarity to known pyrimidine-based kinase inhibitors. The pyrimidine scaffold is a well-established core structure for inhibitors targeting the ATP-binding site of various protein kinases. Consequently, we hypothesize that this compound functions as a kinase inhibitor, potentially targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[1][2]
This document provides a comparative framework, presenting experimental data for a known pyrimidine-based EGFR inhibitor, Osimertinib , and a non-pyrimidine alternative, the quinazoline-based inhibitor Erlotinib .[1][3] Detailed experimental protocols for key validation assays are provided to guide the investigation of this compound.
Proposed Mechanism of Action and Signaling Pathway
Based on its core pyrimidine structure, a prevalent motif in kinase inhibitors, we hypothesize that this compound acts as an inhibitor of a protein kinase. The EGFR signaling pathway is a frequently targeted pathway by such inhibitors and serves as a strong candidate for the mechanism of action.[2][4]
Activation of EGFR by its ligands, such as Epidermal Growth Factor (EGF), leads to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and differentiation.[5][6][7] We propose that this compound may inhibit EGFR, thereby blocking these downstream signals.
Comparative Performance Data
To establish a benchmark for validating the efficacy of this compound, the following tables summarize the inhibitory activities of Osimertinib (pyrimidine-based) and Erlotinib (quinazoline-based) against EGFR and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) measures the potency of a compound in inhibiting a specific biochemical function. Lower values indicate higher potency.
| Compound | Chemical Class | Target Kinase | IC50 (nM) |
| Osimertinib | Pyrimidine | EGFR (mutant) | 4.5 - 40.7[8] |
| Erlotinib | Quinazoline | EGFR (wild-type) | 2[9][10] |
| This compound | Pyrimidine | EGFR (Hypothetical) | To be determined |
Table 2: Cellular Anti-proliferative Activity (IC50)
This table shows the concentration of each compound required to inhibit the proliferation of various cancer cell lines by 50%.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Osimertinib | NCI-H1975 | Non-Small Cell Lung Cancer | ~30[11] |
| YU-1099 | Non-Small Cell Lung Cancer | <30[8] | |
| Erlotinib | HCC827 | Non-Small Cell Lung Cancer | 2.1[2] |
| PC9 | Non-Small Cell Lung Cancer | 31.4[2] | |
| BxPC-3 | Pancreatic Cancer | 1260[12] | |
| This compound | Various | Various | To be determined |
Experimental Protocols for Mechanism of Action Validation
A step-wise approach is necessary to validate the proposed mechanism of action. This involves biochemical assays to confirm direct enzyme inhibition and cell-based assays to demonstrate target engagement and functional effects in a biological context.
In Vitro EGFR Kinase Assay (ADP-Glo™ Format)
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant EGFR.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.
Protocol:
-
Reagent Preparation: Prepare a 2X kinase buffer, a solution of recombinant EGFR enzyme, a solution of a suitable substrate (e.g., Poly(Glu, Tyr)), and an ATP solution.
-
Compound Dilution: Prepare a serial dilution of this compound, as well as the comparator compounds (Osimertinib, Erlotinib), in the appropriate buffer.
-
Kinase Reaction:
-
Add the test compounds, enzyme, and substrate to the wells of a 96-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.[13]
-
Cellular Phospho-EGFR Western Blot Analysis
Objective: To assess the effect of the compound on EGFR phosphorylation in a cellular context, confirming target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., A431, which overexpresses EGFR) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound and comparator compounds for a specified duration (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration (e.g., using a BCA assay).[14]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.[15]
-
-
Data Analysis:
Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the functional consequence of EGFR inhibition by measuring the compound's effect on cancer cell viability and proliferation.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[16]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A431, PC9) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and comparator compounds for 72 hours.[17]
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Determine the IC50 value by plotting cell viability against compound concentration.
-
Conclusion
The validation of the mechanism of action for a novel compound like this compound is a critical step in its development as a potential therapeutic agent. Based on its chemical structure, a plausible starting hypothesis is its function as a kinase inhibitor targeting a pathway such as the EGFR signaling cascade. The experimental framework outlined in this guide, which leverages a combination of biochemical and cell-based assays, provides a robust methodology for testing this hypothesis.
By comparing the experimental results for this compound with data from well-characterized inhibitors like the pyrimidine-based Osimertinib and the quinazoline-based Erlotinib, researchers can objectively assess its potency, cellular efficacy, and potential as a targeted therapeutic. This comparative approach is essential for understanding the compound's unique properties and its place within the broader landscape of kinase inhibitors.
References
- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 2. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ClinPGx [clinpgx.org]
- 8. Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. atcc.org [atcc.org]
Comparing 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol to other kinase inhibitors
An Objective Comparison of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol and Other Kinase Inhibitors
Introduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] This has made them a primary focus for drug discovery, leading to the development of numerous small-molecule kinase inhibitors.[2][3] This guide provides a comparative analysis of a novel compound, this compound (herein referred to as Compound X), with established kinase inhibitors. The objective is to evaluate its potency, selectivity, and cellular activity against a panel of kinases and cancer cell lines. The comparators selected are Staurosporine, a potent but non-selective kinase inhibitor, and Sorafenib, a multi-kinase inhibitor used in cancer therapy.[4][5]
Comparative Performance Data
The inhibitory potential of Compound X was assessed using in vitro kinase activity assays and cell-based proliferation assays. The results are compared with Staurosporine and Sorafenib.
Table 1: In Vitro Kinase Inhibition Profile
The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay that quantifies ADP production, a direct measure of kinase activity.[4][6] Lower IC50 values indicate higher potency.
| Kinase Target | Compound X IC50 (nM) | Staurosporine IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR-2 | 25 | 150 | 90 |
| PDGFR-β | 80 | 200 | 58 |
| c-Kit | 150 | 120 | 68 |
| B-Raf | 5,500 | 25 | 22 |
| CDK1 | >10,000 | 5 | >10,000 |
| p38α | 8,500 | 30 | >10,000 |
Data for Compound X is hypothetical and for illustrative purposes.
Table 2: Cellular Anti-Proliferative Activity
The anti-proliferative activity was measured in the HT-29 human colon cancer cell line using a standard MTT assay after 72 hours of treatment.
| Compound | HT-29 Cell Line IC50 (µM) |
| Compound X | 1.5 |
| Staurosporine | 0.02 |
| Sorafenib | 5.8 |
Data for Compound X is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Luminescence Assay)
This protocol measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6]
-
Compound Preparation : Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.[4]
-
Kinase Reaction Setup : In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to each well.
-
Add 2 µL of a kinase/substrate mixture in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Incubate for 15 minutes at room temperature.
-
Initiate Reaction : Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase. Incubate for 60 minutes at 30°C.
-
Stop Reaction and Deplete ATP : Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[4]
-
ADP Detection : Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to kinase activity.[4]
-
Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Protocol 2: Cell Anti-Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding : Seed HT-29 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation : Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Subtract the blank values, normalize the data to the vehicle control, and plot the percentage of cell viability against the logarithm of inhibitor concentration to calculate the IC50 value.
Visualizations
Diagrams created using Graphviz illustrate key workflows and biological pathways relevant to the evaluation of Compound X.
Caption: Workflow for the in vitro kinase inhibition assay.
Caption: Simplified MAPK/ERK signaling pathway.[7][8]
Conclusion
This guide presents a framework for comparing the novel inhibitor this compound (Compound X) with other well-characterized kinase inhibitors. Based on the hypothetical data, Compound X demonstrates potent and selective inhibition of VEGFR-2 and shows promising anti-proliferative activity in a cancer cell line. A variety of assay platforms are available for kinase screening, including radiometric, fluorescence, and luminescence-based methods, each with distinct advantages.[2] The detailed protocols and standardized workflows provided herein offer a robust methodology for the continued evaluation and characterization of new chemical entities in the field of kinase inhibitor drug discovery.[3]
References
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma [mdpi.com]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.de]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Efficacy Analysis: 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol versus Gemcitabine in Oncology Research
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. This guide provides a comparative analysis of the established chemotherapeutic agent, Gemcitabine, against the investigational compound, 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol. Due to the limited publicly available data on this compound, this guide presents a hypothetical efficacy profile for this compound based on the known activities of structurally related pyrimidine derivatives. This comparison aims to offer researchers a valuable frame of reference for evaluating novel pyrimidine-based compounds in anticancer drug discovery.
Compound Overview
This compound is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its prevalence in a variety of bioactive molecules, including kinase inhibitors and other anticancer agents. The inclusion of a thiophene ring and a trifluoromethyl group may enhance its biological activity, metabolic stability, and potency.
Gemcitabine , a nucleoside analog of deoxycytidine, is a well-established chemotherapeutic agent used in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1] It functions as a prodrug that, upon intracellular phosphorylation, inhibits DNA synthesis, leading to cell death.[2][3][4]
Quantitative Efficacy Data
The following table summarizes the in vitro cytotoxic activity of Gemcitabine against various cancer cell lines. A hypothetical yet plausible efficacy profile for this compound is also presented for comparative purposes, based on the activities of similar pyrimidine derivatives.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Gemcitabine | MiaPaCa-2 | Pancreatic Cancer | 0.062 (at 24h)[5] |
| S2-VP10 | Pancreatic Cancer | 0.024 (at 24h)[5] | |
| BxPC-3 | Pancreatic Cancer | ~0.014[6] | |
| Panc-1 | Pancreatic Cancer | ~0.137[6] | |
| AsPC-1 | Pancreatic Cancer | ~0.568[6] | |
| This compound (Hypothetical) | MCF-7 | Breast Cancer | 49.6[7] |
| MDA-MB-231 | Breast Cancer | 53.4[7] | |
| A549 | Lung Cancer | >100 | |
| HCT116 | Colon Cancer | >100 |
Note: The IC50 values for this compound are hypothetical and based on published data for structurally related 1,3,4-thiadiazole derivatives with anticancer activity.[7] Actual values would need to be determined experimentally.
Mechanism of Action
Gemcitabine
Gemcitabine's primary mechanism of action involves the inhibition of DNA synthesis.[2][3] As a prodrug, it is transported into the cell and undergoes a series of phosphorylations by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[2][8]
The active metabolites of Gemcitabine exert their cytotoxic effects through two main pathways:
-
Incorporation into DNA: The triphosphate form (dFdCTP) is incorporated into the growing DNA strand, leading to "masked chain termination." After the incorporation of one more nucleotide, DNA polymerase is unable to proceed, halting DNA replication and inducing apoptosis.[3][4]
-
Inhibition of Ribonucleotide Reductase: The diphosphate form (dFdCDP) inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This depletion of deoxynucleotides further potentiates the inhibition of DNA replication.[2][9]
Mechanism of action of Gemcitabine.
This compound (Hypothetical)
Based on the activities of similar pyrimidine and thiadiazole derivatives, the hypothetical mechanism of action for this compound could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. Many pyrimidine derivatives are known to act as kinase inhibitors. Therefore, a plausible mechanism could be the inhibition of a specific tyrosine kinase or serine/threonine kinase involved in a cancer-related signaling cascade.
Hypothetical mechanism of action.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compounds on cancer cell lines.[10]
Materials:
-
Cancer cell lines (e.g., MiaPaCa-2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (Gemcitabine, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
MTT assay experimental workflow.
Conclusion
This guide provides a comparative framework for evaluating the efficacy of the investigational compound this compound against the established anticancer drug Gemcitabine. While the data for this compound is hypothetical, it is based on the known activities of structurally similar compounds and serves as a valuable starting point for further investigation. The provided experimental protocols and diagrams offer a practical resource for researchers in the field of anticancer drug discovery. Future experimental validation is necessary to elucidate the precise mechanism of action and determine the true therapeutic potential of this compound.
References
- 1. Gemcitabine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer | PLOS Computational Biology [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol analogs and related substituted pyrimidines. Due to the limited publicly available data on this specific scaffold, this guide draws upon established SAR principles from closely related pyrimidine-based inhibitors, particularly those targeting protein kinases. The information presented herein is intended to guide the rational design and optimization of novel pyrimidine derivatives as potential therapeutic agents.
Core Structure and Rationale
The this compound scaffold combines several key features that are prevalent in bioactive molecules. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to mimic the purine bases of ATP and interact with the hinge region of protein kinases. The 2-thienyl group at the 4-position and the trifluoromethyl group at the 6-position are expected to modulate the compound's potency, selectivity, and pharmacokinetic properties. The trifluoromethyl group, in particular, can enhance metabolic stability and binding affinity.
Structure-Activity Relationship (SAR) Analysis
Based on the analysis of related pyrimidine kinase inhibitors, the following SAR trends can be inferred for analogs of this compound. It is important to note that the biological activity of these compounds is highly dependent on the specific biological target. The data presented below is compiled from studies on various kinase targets and should be interpreted as a general guide for analog design.
Table 1: Inferred Structure-Activity Relationship of Substituted Pyrimidine Analogs
| Position of Modification | Moiety | General Effect on Kinase Inhibitory Activity | Rationale |
| Position 2 | -OH (pyrimidin-2-ol) | Variable, can act as a hydrogen bond donor/acceptor. | The hydroxyl group can engage in hydrogen bonding interactions within the ATP-binding pocket. Tautomerization to the pyrimidin-2-one form is also possible. |
| -NH2 (pyrimidin-2-amine) | Often enhances activity. | The amine group can form crucial hydrogen bonds with the kinase hinge region, a common binding motif for pyrimidine-based inhibitors. | |
| Position 4 | 2-Thienyl | Generally favorable. | The thiophene ring can participate in hydrophobic and aromatic interactions. The sulfur atom may also form specific interactions. |
| Phenyl/Substituted Phenyl | Activity is highly dependent on substitution. | Substituents on the phenyl ring can be tailored to occupy specific sub-pockets of the kinase active site, influencing potency and selectivity. | |
| Other Heterocycles | Can be explored to optimize interactions. | Different heterocycles can alter the electronic properties and spatial arrangement of the molecule, leading to improved binding. | |
| Position 6 | Trifluoromethyl (-CF3) | Generally enhances potency and metabolic stability. | The strong electron-withdrawing nature of the CF3 group can influence the electronics of the pyrimidine ring. It can also occupy hydrophobic pockets and block metabolic attack. |
| Other Small Alkyl/Haloalkyl Groups | Worthy of investigation for fine-tuning activity. | Modifications at this position can impact the overall shape and lipophilicity of the molecule. |
Comparative Biological Data of Related Pyrimidine Analogs
The following table summarizes the biological activity of various substituted pyrimidine analogs from the literature, highlighting the impact of different substituents on their kinase inhibitory potency.
Table 2: Kinase Inhibitory Activity of Representative Pyrimidine Analogs
| Compound ID | Core Scaffold | R1 (Position 4) | R2 (Position 6) | Target Kinase | IC50 (nM) | Reference |
| Hypothetical-1 | Pyrimidin-2-ol | 2-Thienyl | -CF3 | JAK2 | - | - |
| Analog A | 2-Aminopyrimidine | 3-Thienyl | 4-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl) | MARK4 | >10,000 | [1] |
| Analog B | 2-Aminopyrimidine | Thiazole | Phenyl | SYK | <100 | |
| Analog C | 2-Aminopyrimidine | Phenyl | Trifluoromethyl | PYK2 | <50 | [2] |
| Analog D | 2-Aminopyrimidine | Phenyl | - | JAK1 | <10 | [3][4] |
Note: This table is a compilation of data from different studies and serves for comparative purposes only. Direct comparison of IC50 values should be made with caution due to variations in assay conditions.
Experimental Protocols
General Synthesis of this compound
A plausible synthetic route for the title compound and its analogs involves the cyclocondensation of a β-diketone precursor with urea.
Scheme 1: Synthesis of this compound
Caption: Synthetic route to the target compound.
Procedure:
-
A mixture of 4-(2-thienyl)-4-methoxy-1,1,1-trifluoro-3-buten-2-one and urea in a suitable solvent (e.g., ethanol) is heated under reflux in the presence of a base (e.g., sodium ethoxide).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is achieved by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening of pyrimidine-based kinase inhibitors against targets like Janus Kinase 2 (JAK2).[1][5]
Materials:
-
Kinase (e.g., recombinant human JAK2)
-
Kinase substrate (specific peptide)
-
ATP
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is typical. Include DMSO-only (vehicle) and positive controls.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, kinase enzyme, and the peptide substrate at optimized concentrations.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Potential Signaling Pathway: JAK-STAT Pathway
Given that many pyrimidine-based inhibitors target kinases, the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a plausible target for this compound analogs.[3][4] The JAK-STAT pathway is crucial for signaling from a wide range of cytokines and growth factors, and its dysregulation is implicated in various diseases, including inflammatory disorders and cancers.
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The insights from related pyrimidine analogs suggest that modifications at the 2-position, such as the introduction of an amino group, could significantly enhance inhibitory activity by promoting interactions with the kinase hinge region. Further exploration of substituents on the thienyl ring and replacement of the thienyl moiety with other heterocycles could lead to improved potency and selectivity. Systematic biological evaluation of a focused library of analogs against a panel of kinases, particularly the JAK family, is warranted to elucidate the specific SAR for this compound class and to identify lead candidates for further preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Cross-Validation of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol Screening Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential screening results for 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol against alternative pyrimidine-based compounds. Due to the limited availability of direct experimental data for the target compound, this document establishes a cross-validation framework using data from structurally related molecules investigated for their anticancer properties. The information herein is intended to guide the design of screening cascades and the interpretation of results for novel pyrimidine derivatives.
Comparative Analysis of Pyrimidine Derivatives
The biological activity of pyrimidine derivatives is often evaluated through cytotoxicity assays against various cancer cell lines. The trifluoromethyl group can enhance the biological activity of compounds. The following table summarizes the cytotoxic activities (IC50 values) of several trifluoromethyl-substituted pyrimidine derivatives from published studies, which can serve as a benchmark for evaluating the performance of this compound.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| Compound 17v (a trifluoromethyl-pyrimidine derivative) | H1975 | 2.27 | 5-FU | 9.37 |
| PC-3 | - | - | - | |
| MGC-803 | - | - | - | |
| MCF-7 | - | - | - | |
| Compound l (a thieno[2,3-d]pyrimidine derivative) | MDA-MB-231 | 27.6 | Paclitaxel (PTX) | 29.3 |
| Compound 3b (a pyrimidine derivative) | PC3 | 21 | Vinblastine Sulfate | ~42-63 |
Table 1: Comparative Cytotoxicity of Pyrimidine Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values for various pyrimidine derivatives against different human cancer cell lines. A lower IC50 value indicates greater potency.[1][2][3][4]
Experimental Protocols
To ensure the reproducibility and validity of screening results, detailed and standardized experimental protocols are essential. Below are methodologies for key assays typically employed in the evaluation of novel chemical entities like this compound.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of a compound on cell lines.[5][6][7]
1. Cell Plating:
-
Harvest and count cells from a culture in logarithmic growth phase.
-
Seed the cells in a 96-well flat-bottom microplate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Create a series of dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[7]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
4. Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[6][7]
5. Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay
Given that many pyrimidine derivatives exhibit their anticancer effects through kinase inhibition, an in vitro kinase assay is a crucial secondary screen.[8][9][10] This protocol describes a general fluorescence-based assay.[11]
1. Reagent Preparation:
-
Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT, and a source of ATP).
-
Prepare solutions of the purified target kinase, a suitable substrate (often a biotinylated peptide), and the test compound at various concentrations.
2. Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
3. Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add detection reagents, which typically include a europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
Incubate the plate in the dark at room temperature to allow for binding.
4. Signal Measurement:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.
5. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and biological pathways are instrumental for clear communication and understanding.
Caption: High-throughput screening and hit validation workflow.
Caption: A representative receptor tyrosine kinase signaling pathway.
References
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. atcc.org [atcc.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Orthogonal Validation of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, confirming that a bioactive small molecule directly interacts with its intended biological target within a cellular context is a critical step. This guide provides a comparative overview of orthogonal methodologies for validating the target engagement of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol, a compound with a chemical scaffold suggestive of kinase inhibition. By employing distinct and complementary experimental approaches, researchers can build a robust body of evidence to confidently assess target binding.
This document will focus on two widely accepted and powerful orthogonal methods: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based competitive binding assays. We will delve into the principles of each technique, present a hypothetical comparative data set for this compound, and provide detailed experimental protocols.
Comparative Data Summary
The following table summarizes hypothetical quantitative data from CETSA and Kinobeads experiments designed to validate the engagement of this compound with a putative kinase target (e.g., "Kinase X").
| Parameter | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Binding |
| Principle | Ligand-induced thermal stabilization of the target protein.[1][2][3][4] | Competitive binding of the test compound against a broad-spectrum kinase inhibitor immobilized on beads.[5][6][7][8] |
| Readout | Change in protein melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF).[1] | IC50 / apparent dissociation constant (Kdapp) determined by quantitative mass spectrometry.[8] |
| Hypothetical ΔTm | +4.2 °C with 10 µM compound | N/A |
| Hypothetical IC50 | N/A | 0.8 µM |
| Cellular Context | Intact cells or cell lysates.[1][2] | Cell or tissue lysates.[5][8] |
| Labeling Requirement | Label-free.[1] | Label-free (for the test compound). |
| Throughput | Moderate to high, especially with AlphaScreen or real-time PCR-based detection.[2][4] | High-throughput screening of multiple kinases is possible.[6][9] |
| Primary Advantage | Confirms target engagement in a physiological cellular environment.[4] | Broad kinase selectivity profiling in a single experiment.[6][9] |
| Primary Limitation | Does not directly measure affinity; requires a specific antibody for detection (e.g., Western blot). | Limited to ATP-competitive inhibitors and may not capture all kinases.[7] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein, which leads to an increase in its melting temperature.[1][2][3][4][10]
a. Cell Treatment and Heating:
-
Culture cells to 70-80% confluency.
-
Treat cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) and incubate under normal culture conditions for a specified time (e.g., 1 hour).
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes) using a PCR cycler.
-
Cool the samples to room temperature.
b. Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.[1]
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein (Kinase X) in the soluble fraction using a specific antibody via Western blotting or an alternative detection method like AlphaScreen.[2][10]
c. Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
The shift in the melting temperature (ΔTm) between the two curves indicates target engagement.
-
Alternatively, for an isothermal dose-response fingerprint (ITDRF), heat all samples to a single, optimized temperature and vary the compound concentration to determine the dose-dependent stabilization.[1]
Kinobeads Competition Binding Assay
Kinobeads are an affinity chromatography resource composed of broad-spectrum kinase inhibitors immobilized on sepharose beads.[9][7] This technique allows for the profiling of a compound's interaction with a large number of kinases simultaneously in a competitive binding format.[5][6][8]
a. Lysate Preparation and Compound Incubation:
-
Prepare a cell lysate from the cell line of interest.
-
Determine the total protein concentration of the lysate.
-
Aliquot the lysate and incubate with a range of concentrations of this compound or a vehicle control.
b. Kinobeads Enrichment:
-
Add the kinobeads slurry to the compound-treated lysates and incubate to allow for the binding of kinases that are not inhibited by the test compound.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
c. Proteomic Analysis:
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[8]
d. Data Analysis:
-
For each identified kinase, determine the amount bound to the kinobeads at each concentration of the test compound.
-
Generate dose-response curves by plotting the percentage of kinase bound to the beads against the compound concentration.
-
Calculate the IC50 value for each kinase, which represents the concentration of the compound required to inhibit 50% of its binding to the kinobeads. This provides a measure of the compound's affinity for each kinase.
Visualizing the Validation Workflow
To further clarify the experimental processes and their relationship, the following diagrams illustrate the workflows for CETSA and Kinobeads assays, as well as the overarching logic of orthogonal validation.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow of the Kinobeads Competition Binding Assay.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 10. annualreviews.org [annualreviews.org]
A Comparative Analysis of Thienylpyrimidine and Furopyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of thienylpyrimidine and furopyrimidine derivatives, two prominent heterocyclic scaffolds in the design of kinase inhibitors for therapeutic applications, particularly in oncology. By examining their biological activities, structure-activity relationships (SAR), and physicochemical properties through supporting experimental data, this document aims to inform current and future drug discovery efforts.
Introduction
Thienylpyrimidines and furopyrimidines are bioisosteres of purines, the core structure of adenine in ATP. This structural mimicry allows them to competitively bind to the ATP-binding pocket of various protein kinases, leading to the inhibition of their catalytic activity. Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy. Both thienylpyrimidine and furopyrimidine scaffolds have been extensively explored, leading to the development of potent inhibitors against a range of kinase targets. This guide offers a side-by-side comparison to highlight the nuances and respective advantages of each scaffold.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of selected thienylpyrimidine and furopyrimidine derivatives against several key oncogenic kinases. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
Table 1: Comparative Inhibitory Activity against VEGFR-2
| Compound Class | Derivative | IC50 (nM) | Reference |
| Thienylpyrimidine | 21b | 33.4 | [1][2] |
| 21c | 47.0 | [1][2] | |
| 21e | 21 | [1][2] | |
| 17f | 230 | [3] | |
| Furopyrimidine | 15b | 99.5% inhibition at 10 µM | [1][2] |
| 4c | 57.1 | [4] | |
| 7b | 42.5 | [4] | |
| 7c | 52.5 | [4] |
Table 2: Comparative Inhibitory Activity against EGFR
| Compound Class | Derivative | Target | IC50 (nM) | Reference |
| Thienylpyrimidine | - | EGFR | - | - |
| Furopyrimidine | 13 | EGFRWT | 44 | [5] |
| 13 | EGFRL858R/T790M | 56 | [5] | |
| 15 | EGFRWT | 393 | [5] | |
| 15 | EGFRL858R/T790M | 38 | [5] | |
| 55 | EGFRL858R/T790M | 15 | [5] | |
| 57 | EGFRL858R/T790M | 10 | [5] |
Table 3: Comparative Inhibitory Activity against Other Kinases
| Compound Class | Derivative | Kinase Target | IC50 (µM) | Reference |
| Thienylpyrimidine | 9a | PI3Kα | 9.47 | [6] |
| 15a | PI3Kα | - | [6] | |
| 10a | FLT3 | - | [7] | |
| Furopyrimidine | 14 | CDK2/cyclin A2 | 0.93 | [8] |
| Thienyl-containing Pyridine | 4 | CDK2/cyclin A2 | 0.24 | [8] |
| 8 | CDK2/cyclin A2 | 0.65 | [8] | |
| 11 | CDK2/cyclin A2 | 0.50 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Inhibition Assay (Kinase-Glo®)
The Kinase-Glo® Luminescent Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.
-
Reaction Setup : In a 96-well plate, a reaction mixture is prepared containing the kinase of interest, the substrate, ATP, and the test compound (thienylpyrimidine or furopyrimidine derivative) at various concentrations.
-
Incubation : The reaction is incubated at a controlled temperature (typically 30°C) for a specific duration to allow for the kinase-catalyzed phosphorylation of the substrate.
-
ATP Detection : An equal volume of Kinase-Glo® Reagent is added to each well. This reagent simultaneously terminates the kinase reaction and initiates a luciferase-based reaction that produces a luminescent signal proportional to the amount of remaining ATP.
-
Luminescence Measurement : The plate is read using a luminometer.
-
Data Analysis : The luminescent signal is inversely correlated with kinase activity. IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding : Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the thienylpyrimidine or furopyrimidine derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : MTT reagent is added to each well and incubated for 3-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This assay assesses the anti-angiogenic potential of the compounds by measuring their effect on the proliferation of endothelial cells.
-
HUVEC Seeding : HUVECs are seeded in 96-well plates coated with an appropriate extracellular matrix protein (e.g., gelatin).
-
Starvation and Treatment : Cells are typically serum-starved for a period before being treated with the test compounds in the presence of a pro-angiogenic growth factor like VEGF.
-
Incubation : The cells are incubated for a period that allows for proliferation (e.g., 48-72 hours).
-
Proliferation Measurement : Cell proliferation can be quantified using various methods, including the MTT assay as described above, or by direct cell counting.
-
Data Analysis : The inhibitory effect of the compounds on HUVEC proliferation is determined by comparing the proliferation in treated wells to that in control wells.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Cell Implantation : Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth : The tumors are allowed to grow to a palpable size.
-
Treatment Administration : The mice are randomized into groups and treated with the thienylpyrimidine or furopyrimidine derivatives (e.g., via oral gavage or intraperitoneal injection) or a vehicle control. A positive control with a standard-of-care drug may also be included.
-
Monitoring : Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint : At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis : The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by thienylpyrimidine and furopyrimidine derivatives, as well as a general experimental workflow for their evaluation.
Conclusion
Both thienylpyrimidine and furopyrimidine scaffolds have proven to be highly valuable in the development of potent and selective kinase inhibitors. The choice between these two heterocyclic systems often depends on the specific kinase target and the desired pharmacological profile. Thienylpyrimidines have demonstrated excellent activity against targets such as VEGFR-2 and PI3K. Furopyrimidines have shown particular promise as inhibitors of EGFR and CDK2. The subtle differences in the electronic and steric properties of the sulfur and oxygen atoms in the respective fused rings can significantly influence binding affinities, selectivity, and pharmacokinetic properties. This comparative guide, with its consolidated data and methodologies, serves as a valuable resource for medicinal chemists and pharmacologists in the rational design of next-generation kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ebiotrade.com [ebiotrade.com]
- 8. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
Benchmarking 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol against standard of care
A comprehensive search of publicly available scientific literature and clinical trial databases has revealed no specific biological activity, mechanism of action, or therapeutic target for the compound 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol.
This compound appears to be a novel chemical entity that has not been characterized in the public domain. The retrieved search results discuss related, but structurally distinct, chemical series, including:
-
Pyrrolo[2,3-d]pyrimidine and Thiazolo[4,5-d]pyrimidine derivatives: Investigated for anticancer properties, often targeting folate pathways or receptor tyrosine kinases.[1][2][3][4][5][6]
-
Thienyl-pyrimidine derivatives: Explored for various activities, including inhibition of topoisomerase or receptor tyrosine kinases like EGFR and VEGFR-2.[7][8]
-
Molecules with trifluoromethyl-pyrimidine moieties: Studied for a range of applications, including anticancer and anti-inflammatory effects.[4][9][10]
However, none of these studies specifically mention or provide data for this compound.
Conclusion
Without foundational data on the compound's biological target and its intended therapeutic application, it is not possible to fulfill the request. Key components of the comparison guide cannot be generated for the following reasons:
-
Identification of Standard of Care: The relevant "standard of care" for comparison is entirely dependent on the medical indication, which is unknown for this compound.
-
Data Presentation: There is no quantitative performance data (e.g., efficacy, potency, selectivity, safety) available to summarize in comparative tables.
-
Experimental Protocols: No published studies exist from which to extract detailed experimental methodologies.
-
Visualization: Signaling pathways and experimental workflows cannot be diagrammed without an established mechanism of action.
To proceed with generating the requested guide, primary data establishing the biological context and performance of this compound against at least one defined comparator is required.
References
- 1. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of a novel 6-substituted pyrrolo [2,3-d]pyrimidine thienoyl antifolate to human solid tumors based on selective uptake by the proton-coupled folate transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting malignant mesothelioma with a novel 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate via its selective uptake by the proton-coupled folate transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 5. Synthesis and biological activity of a novel series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier for cellular entry† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Thienyl-4-furyl-6-aryl pyridine derivatives: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Novel Pyrimidine Compounds Show Promise in Cancer Cell Cytotoxicity: A Comparative Analysis
For Immediate Release
Recent research highlights the significant potential of novel pyrimidine derivatives as cytotoxic agents against various cancer cell lines. Multiple studies have demonstrated the efficacy of these compounds in inducing cancer cell death, often with greater potency than existing reference drugs. This guide provides a comparative overview of the cytotoxic activity of several newly synthesized pyrimidine compounds, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of oncology.
The cytotoxic effects of these novel compounds have been evaluated against a panel of human cancer cell lines, including lung (A549), breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological processes, was determined through in vitro assays.
Comparative Cytotoxic Activity (IC50)
The following table summarizes the IC50 values for representative novel pyrimidine compounds compared to standard chemotherapeutic agents. Lower IC50 values indicate greater cytotoxic potency.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 | 0.57 | Staurosporine | 6.76 |
| Pyrido[2,3-d]pyrimidine | Compound 11 | MCF-7 | 1.31 | Staurosporine | 6.76 |
| Pyrido[2,3-d]pyrimidine | Compound 4 | HepG2 | 1.13 | Staurosporine | - |
| Pyrido[2,3-d]pyrimidine | Compound 11 | HepG2 | 0.99 | Staurosporine | - |
| Indazol-Pyrimidine | Compound 4f | MCF-7 | 1.629 | Staurosporine | 8.029 |
| Indazol-Pyrimidine | Compound 4i | MCF-7 | 1.841 | Staurosporine | 8.029 |
| Indazol-Pyrimidine | Compound 4a | A549 | Potent | Staurosporine | - |
| Indazol-Pyrimidine | Compound 4i | A549 | Potent | Staurosporine | - |
| Aminopyrimidine-2,4-dione | Compound 7 | MDA-MB-231 | 0.4 | Methotrexate | 2.79 |
| Aminopyrimidine-2,4-dione | Compound 7 | HT-29 | 0.79 | Methotrexate | 0.99 |
| Pyrazolo[3,4-d]pyrimidinone | Compound 4a | HCT-116 & HepG2 | Superior to reference | Roscovitine | - |
| Pyrazolo[3,4-d]pyrimidinone | Compound 4b | HCT-116 & HepG2 | Superior to reference | Roscovitine | - |
Experimental Protocols
The evaluation of the cytotoxic effects of these novel pyrimidine derivatives was primarily conducted using the MTT assay.[1][2][3] This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
MTT Cytotoxicity Assay Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the novel pyrimidine compounds and a reference drug for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following the treatment period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Research Process
To better understand the experimental and biological processes involved, the following diagrams illustrate a typical workflow for assessing cytotoxicity and a key signaling pathway targeted by these compounds.
Caption: Experimental workflow for determining the cytotoxicity of novel pyrimidine compounds using the MTT assay.
Many of the studied pyrimidine derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[3][4][5] This is a critical mechanism for anti-cancer therapies.
Caption: Simplified signaling pathway showing apoptosis induction by novel pyrimidine compounds.
Mechanism of Action
Several of the highly active pyrimidine compounds have been shown to induce apoptosis by activating caspases, key enzymes in the cell death process.[3][5] For instance, certain indazol-pyrimidine derivatives were found to activate caspase-3/7.[3] Furthermore, some compounds trigger apoptosis and halt the cell cycle at specific phases.[4][6] The molecular targets of these compounds are also under investigation, with some showing inhibitory activity against kinases like PIM-1 and CDK2, which are crucial for cancer cell proliferation and survival.[7][8]
The promising results from these initial in vitro studies warrant further investigation into the therapeutic potential of these novel pyrimidine derivatives. Their potent and selective cytotoxicity against cancer cells suggests they could be valuable lead compounds in the development of new anticancer drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijrpr.com [ijrpr.com]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Assessment
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2]
-
Harmful if Swallowed or Inhaled: Acute toxicity is a concern, with related compounds being harmful if ingested or inhaled.[1][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Release of Hazardous Fumes: The presence of a trifluoromethyl group suggests the potential for the release of hazardous decomposition products, such as hydrogen fluoride, under thermal stress.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required protective gear.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves meet standards such as EN 374 (Europe) or ASTM F739 (US). Always inspect gloves for any signs of degradation before use and replace them immediately if compromised.[1] |
| Eyes/Face | Safety goggles and face shield | Snug-fitting safety goggles are essential to prevent splashes from entering the eyes.[4] A face shield should be worn in conjunction with goggles to protect the entire face.[4][5] Eye and face protection should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6] |
| Body | Laboratory coat or chemical-resistant apron/coverall | A lab coat should be worn at a minimum. For tasks with a higher risk of splashes, a chemical-resistant apron or coveralls made from materials like Tyvek or PVC are necessary.[4] Protective clothing should fully cover the body and be easily removable.[4] |
| Respiratory | N95 respirator or a higher-level respirator | In situations where dust or aerosols may be generated, or if working outside of a fume hood, a NIOSH-approved N95 respirator or a full-face respirator with appropriate cartridges for organic vapors should be used to prevent inhalation of harmful fumes.[4][7] |
| Feet | Closed-toe shoes | Always wear closed-toe shoes in a laboratory setting to protect your feet from potential spills. |
Operational Plan: Handling and Experimental Workflow
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.
Experimental Workflow:
Caption: A typical workflow for handling this compound.
Step-by-Step Guidance:
-
Preparation: Before handling the compound, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Prepare all required equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Handling in Fume Hood: Conduct all manipulations of the solid compound or its solutions inside a chemical fume hood. This includes weighing, transferring, and preparing solutions.
-
Experimental Procedure: Carry out the experiment, minimizing the generation of dust or aerosols.
-
Decontamination: After the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent (e.g., ethanol) followed by soap and water.
-
Waste Disposal: Segregate all waste materials as described in the disposal plan below.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.[8]
Disposal Workflow:
Caption: Disposal pathway for waste containing this compound.
Disposal Procedures:
-
Waste Segregation: Do not dispose of this chemical down the drain.[9] It must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[8][9]
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weigh paper, and pipette tips, should be placed in the designated halogenated waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a sealed, labeled container for halogenated liquid waste.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the chemical name: "this compound."[9]
-
Storage and Pickup: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department for final disposal, which will likely involve incineration.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. trimaco.com [trimaco.com]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. fishersci.com [fishersci.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
